LL320
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C24H28N8O6 |
|---|---|
分子量 |
524.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-4-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(3-carbamoylphenyl)prop-2-ynyl]amino]butanoic acid |
InChI |
InChI=1S/C24H28N8O6/c25-15(24(36)37)6-8-31(7-2-4-13-3-1-5-14(9-13)21(27)35)10-16-18(33)19(34)23(38-16)32-12-30-17-20(26)28-11-29-22(17)32/h1,3,5,9,11-12,15-16,18-19,23,33-34H,6-8,10,25H2,(H2,27,35)(H,36,37)(H2,26,28,29)/t15-,16+,18?,19-,23+/m0/s1 |
InChI 键 |
BWPXKNJHQXYKGO-AYKAXCRJSA-N |
手性 SMILES |
C1=CC(=CC(=C1)C(=O)N)C#CCN(CC[C@@H](C(=O)O)N)C[C@@H]2C([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)N)C#CCN(CCC(C(=O)O)N)CC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
产品来源 |
United States |
Foundational & Exploratory
LL320: A Potent and Selective Inhibitor of Nicotinamide N-Methyltransferase (NNMT)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: LL320 is a potent and selective, bisubstrate inhibitor of Nicotinamide (B372718) N-Methyltransferase (NNMT), an enzyme implicated in a variety of metabolic diseases and cancers. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a synthetic molecule designed to interact with both the substrate and cofactor binding sites of NNMT.[1] Its chemical formula is C24H28N8O6, and it has a molecular weight of 524.53 g/mol .[2][3] The compound is identified by the CAS Number 2672496-32-9.[2][4]
The structure of this compound incorporates a novel propargyl linker, a key feature contributing to its high binding affinity.[1][5][6]
Mechanism of Action
This compound functions as a tight-binding inhibitor of NNMT.[1][5] NNMT is a cytosolic enzyme that plays a crucial role in regulating cellular metabolism by catalyzing the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosylmethionine (SAM) as the methyl donor.[5] The products of this reaction are S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide.[7]
By inhibiting NNMT, this compound effectively blocks this methylation process. The co-crystal structure of this compound in complex with NNMT has confirmed that it physically occupies both the nicotinamide and SAM binding pockets of the enzyme.[1][5][6] This dual-site interaction is a hallmark of bisubstrate inhibitors and contributes to the high potency and selectivity of this compound.[7]
The inhibition of NNMT by this compound can have significant downstream effects on cellular metabolism and signaling. It can influence the levels of NAD+, a critical coenzyme in numerous metabolic pathways, and modulate the cellular methylation potential by affecting the SAM/SAH ratio.[5][8]
Quantitative Data
The inhibitory activity of this compound has been characterized through various biochemical assays. The following table summarizes the key quantitative data reported in the literature.
| Parameter | Value | Reference |
| Ki,app | 6.8 nM | [4][9] |
| Ki | 1.6 ± 0.3 nM | [1][5][6] |
| Molecular Formula | C24H28N8O6 | [2][3] |
| Molecular Weight | 524.53 g/mol | [2][3] |
| CAS Number | 2672496-32-9 | [2][4] |
Signaling Pathway
The following diagram illustrates the metabolic pathway involving NNMT and the inhibitory action of this compound.
Caption: The NNMT metabolic pathway and the inhibitory effect of this compound.
Experimental Protocols
Determination of NNMT Inhibition (Ki)
The inhibitory constant (Ki) of this compound against NNMT was determined using a radiometric assay. A detailed protocol, as adapted from the literature, is provided below.[1]
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
Nicotinamide
-
This compound (various concentrations)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the reaction buffer, nicotinamide, and varying concentrations of the inhibitor, this compound.
-
The NNMT enzyme is added to the mixture and pre-incubated.
-
The reaction is initiated by the addition of [3H]-SAM.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, typically by the addition of a quenching agent.
-
The methylated product is separated from the unreacted [3H]-SAM.
-
The amount of radioactivity in the product is quantified using a scintillation counter.
-
The Ki value is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).
Co-crystallization of NNMT with this compound
To elucidate the binding mode of this compound, a co-crystal structure with NNMT was obtained. The general workflow for such an experiment is outlined below.[1]
Workflow:
-
Protein Expression and Purification: Recombinant human NNMT is expressed (e.g., in E. coli) and purified to homogeneity using standard chromatographic techniques.
-
Complex Formation: The purified NNMT is incubated with a molar excess of this compound to ensure the formation of the NNMT-LL320 complex.
-
Crystallization: The NNMT-LL320 complex is subjected to crystallization screening using various crystallization conditions (e.g., vapor diffusion method with different precipitants, pH, and temperatures).
-
X-ray Diffraction Data Collection: Once suitable crystals are obtained, they are cryo-cooled and subjected to X-ray diffraction at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the three-dimensional structure of the NNMT-LL320 complex is solved and refined using crystallographic software.
Caption: General workflow for co-crystallography of NNMT with this compound.
Conclusion
This compound represents a significant advancement in the development of selective NNMT inhibitors. Its high potency and well-characterized mechanism of action make it a valuable tool for studying the biological roles of NNMT and a promising lead compound for the development of novel therapeutics for a range of human diseases. The detailed information provided in this guide is intended to support further research and development efforts in this area.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound 2672496-32-9 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Novel Propargyl-linked Bisubstrate Analogs as Tight-binding Inhibitors for Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Propargyl-Linked Bisubstrate Analogues as Tight-Binding Inhibitors for Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Unconventional SAM Analogues To Build Cell-Potent Bisubstrate Inhibitors for Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. targetmol.cn [targetmol.cn]
The Discovery and Preclinical Profile of SLV320 (Derenofylline): A Selective Adenosine A1 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, origin, and preclinical characterization of SLV320, also known as Derenofylline. SLV320 is a potent and selective antagonist of the adenosine (B11128) A1 receptor, a G protein-coupled receptor implicated in a variety of physiological processes. This document details the chemical synthesis of its core pyrrolo[2,3-d]pyrimidine structure, its mechanism of action, and key preclinical findings. Quantitative data from various in vitro and in vivo studies are presented in tabular format for clarity. Furthermore, detailed experimental protocols for seminal assays and a visual representation of the relevant signaling pathway are provided to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction
SLV320 (Derenofylline) emerged from drug discovery programs as a promising small molecule with high affinity and selectivity for the adenosine A1 receptor.[1] Initially investigated by Solvay Pharmaceuticals, its development was primarily focused on its potential therapeutic applications in cardiovascular and renal disorders, such as heart failure.[2][3] The rationale for its development was based on the understanding that antagonism of the adenosine A1 receptor could offer therapeutic benefits in conditions characterized by excessive adenosine signaling.
Discovery and Origin
Corporate Origin
Derenofylline (SLV320) was developed by Solvay Pharmaceuticals.[2] The compound was the subject of clinical investigation for conditions including congestive heart failure and acute decompensated heart failure with renal dysfunction.[1]
Chemical Synthesis
Derenofylline is a derivative of pyrrolo[2,3-d]pyrimidine. The synthesis of this core structure can be achieved through various methods. A general, efficient protocol for the synthesis of substituted pyrrolo[2,3-d]pyrimidines involves a one-pot, three-component reaction. While the exact, proprietary synthesis of SLV320 by Solvay is not publicly detailed, the following represents a plausible and documented approach to its core scaffold.
Experimental Protocol: One-pot, Three-component Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives
This protocol describes a general method for synthesizing the pyrrolo[2,3-d]pyrimidine core structure.
-
Materials:
-
Arylglyoxals
-
Barbituric acid derivatives
-
Tetra-n-butylammonium bromide (TBAB)
-
-
Procedure:
-
To a solution of arylglyoxal (1.0 mmol) and 6-amino-1,3-dimethyluracil (1.0 mmol) in ethanol (10 mL), add the barbituric acid derivative (1.0 mmol) and TBAB (0.05 mmol).
-
Stir the reaction mixture at 50°C for the time specified by reaction monitoring (e.g., thin-layer chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired pyrrolo[2,3-d]pyrimidine derivative.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
-
Mechanism of Action
SLV320 is a potent and selective antagonist of the adenosine A1 receptor (A1R).[2] Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of adenosine. The A1R, in particular, is coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] By blocking the A1R, SLV320 prevents the downstream effects of adenosine, which can be beneficial in pathological conditions where adenosine signaling is dysregulated.
Quantitative Data
The following tables summarize the key quantitative data for SLV320 (Derenofylline).
Table 1: Receptor Binding Affinity of Derenofylline
| Receptor Subtype | Ki (nM) |
| Human Adenosine A1 | 1 |
| Human Adenosine A2A | 398 |
| Human Adenosine A3 | 200 |
Data sourced from MedchemExpress and Selleckchem.[2][5]
Table 2: In Vivo Efficacy of Derenofylline in a Rat Model of 5/6 Nephrectomy
| Treatment Group | Change in Urinary Albuminuria | Effect on Blood Pressure |
| Derenofylline (10 mg/kg/day, p.o.) | Attenuated by approximately 50% | No significant effect |
Data sourced from MedchemExpress.[2]
Key Preclinical Findings and Experimental Protocols
Suppression of Cardiac Fibrosis
Preclinical studies have demonstrated that SLV320 can suppress cardiac fibrosis.[2] This is a significant finding as cardiac fibrosis is a key pathological feature of heart failure. The anti-fibrotic effect of SLV320 is likely mediated through its antagonism of the adenosine A1 receptor on cardiac fibroblasts, thereby inhibiting their transformation into myofibroblasts.
Experimental Protocol: TGF-β1-Induced Myofibroblast Transformation Assay
This protocol outlines a general procedure to assess the anti-fibrotic potential of a compound by measuring its ability to inhibit the differentiation of fibroblasts into myofibroblasts, a process often induced by Transforming Growth Factor-beta 1 (TGF-β1).
-
Cell Culture:
-
Human cardiac fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
-
Procedure:
-
Seed cardiac fibroblasts in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours.
-
Pre-treat the cells with varying concentrations of Derenofylline for 1 hour.
-
Induce myofibroblast differentiation by adding TGF-β1 (e.g., 10 ng/mL) to the culture medium.
-
Incubate the cells for 48-72 hours.
-
Assess myofibroblast transformation by quantifying the expression of α-smooth muscle actin (α-SMA), a marker of myofibroblasts, using techniques such as Western blotting or immunofluorescence.
-
Attenuation of Albuminuria
In a rat model of 5/6 nephrectomy, a model that mimics chronic kidney disease, oral administration of SLV320 was shown to significantly reduce urinary albuminuria.[2] This finding suggests a potential renal protective effect of the compound.
Experimental Protocol: Measurement of Urinary Albumin in Rats
This protocol provides a general method for the quantification of albumin in rat urine, a key indicator of kidney damage.
-
Sample Collection:
-
House rats in metabolic cages to allow for the collection of 24-hour urine samples.
-
Centrifuge the collected urine to remove any particulate matter and store the supernatant at -80°C until analysis.
-
-
Procedure (ELISA-based):
-
Use a commercially available rat albumin ELISA kit.
-
Prepare a standard curve using the provided rat albumin standard.
-
Dilute the urine samples according to the kit's instructions.
-
Add the standards and diluted samples to the wells of the ELISA plate pre-coated with an anti-rat albumin antibody.
-
Incubate the plate as per the manufacturer's protocol.
-
Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Incubate and wash the plate again.
-
Add the enzyme substrate and allow the color to develop.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the albumin concentration in the samples by interpolating from the standard curve.
-
Signaling Pathways and Visualizations
The therapeutic effects of SLV320 in the context of cardiac fibrosis are mediated by its antagonism of the adenosine A1 receptor signaling pathway. In pathological conditions, increased adenosine levels can activate A1 receptors on cardiac fibroblasts, promoting their differentiation into myofibroblasts and subsequent deposition of extracellular matrix proteins, leading to fibrosis. By blocking this interaction, SLV320 can mitigate these pro-fibrotic effects.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. solvay.com [solvay.com]
- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Part 1: The p320 Fragment of Mixed-Lineage Leukemia (MLL) Protein
An in-depth analysis of the term "LL320" in biological literature reveals that it is not a standard identifier for a specific biological molecule. However, the query likely refers to one of two distinct entities, given their nomenclature and relevance in current research: the p320 fragment of the Mixed-Lineage Leukemia (MLL) protein or a small molecule designated Y-320 .
This technical guide provides a comprehensive overview of both, allowing researchers, scientists, and drug development professionals to explore their respective biological functions and pathways.
The Mixed-Lineage Leukemia (MLL) protein, also known as KMT2A, is a crucial histone methyltransferase that plays a vital role in regulating gene expression, particularly during embryonic development and hematopoiesis. The full-length MLL protein undergoes proteolytic cleavage to become functionally active.
Biological Function of the MLL p320 Fragment (N320)
The full-length MLL protein (~500 kDa) is processed by the endopeptidase Taspase1 into two fragments: a 320-kDa N-terminal fragment (p320 or N320) and a 180-kDa C-terminal fragment (p180 or C180).[1][2][3] These two fragments form a stable, non-covalent heterodimer that is the functionally active form of the protein.[1][4][5]
The N320 fragment contains domains that are critical for targeting the MLL complex to specific genomic loci. It has been shown to possess transcriptional repression activity on its own.[6] However, its primary role is within the heterodimer, where it confers stability and ensures the correct subnuclear localization of the complex.[1][7] The interaction between the N320 and C180 fragments is essential for the MLL complex to maintain the expression of target genes, most notably the Hox genes, which are critical for developmental patterning.[1][2]
Disruption of this complex is a key event in certain forms of acute leukemia. Chromosomal translocations often result in MLL fusion proteins that retain the N-terminal portion of MLL (including parts of what would be N320) but lack the C-terminal p180 fragment.[1][7] These fusion proteins lose the ability to complex with C180, leading to altered stability and aberrant gene expression, which contributes to leukemogenesis.[1][7]
MLL Protein Processing and Complex Formation Pathway
The MLL protein contains two conserved cleavage sites (CS1 and CS2) where Taspase1 mediates proteolysis.[1][5] Following cleavage, the N320 and C180 fragments immediately associate. This interaction is mediated by the FYRN (FY-rich N-terminal) domain on N320 and the FYRC (FY-rich C-terminal) and SET domains on C180.[1][7] This interaction is critical; disrupting it leads to the rapid degradation of the N320 fragment.[1][4]
Data Presentation: MLL Protein Fragments
| Property | Full-Length MLL | N-terminal Fragment (p320/N320) | C-terminal Fragment (p180/C180) |
| Apparent Molecular Weight | ~500 kDa | ~320 kDa | ~180 kDa |
| Key Domains | AT-hooks, PHD fingers, FYRN, FYRC, SET | AT-hooks, PHD fingers, FYRN | FYRC, SET (catalytic) |
| Primary Function | Inactive precursor | Transcriptional repression, complex stability, subnuclear localization | Histone methyltransferase activity, transcriptional activation |
| Cleavage Enzyme | Taspase1 | - | - |
Experimental Protocols
This protocol is used to verify the proteolytic cleavage of the MLL protein into its N320 and C180 fragments in cell lysates.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 6% SDS-polyacrylamide gel to resolve these large proteins. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the N-terminus of MLL (to detect p320) or the C-terminus of MLL (to detect p180).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as described above. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[1][3]
This protocol is designed to demonstrate the physical interaction between the MLL N320 and C180 fragments within the cell.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) with protease inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against either the N-terminal (e.g., anti-Flag if using a tagged protein) or C-terminal fragment overnight at 4°C.
-
Bead Capture: Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing with an antibody against the putative interacting partner (e.g., if you pulled down with an anti-N-terminus antibody, blot with an anti-C-terminus antibody).[1]
Part 2: Small Molecule Y-320
Y-320 is a phenylpyrazoleanilide compound initially identified as an immunomodulatory agent.[8][9] Subsequent research has revealed its potent ability to enhance the readthrough of premature termination codons (PTCs), suggesting its therapeutic potential for genetic diseases caused by nonsense mutations.[10][11]
Biological Function of Y-320
The primary and most studied function of Y-320 is its role as a PTC readthrough-enhancing agent .[10] It significantly boosts the efficacy of aminoglycoside antibiotics like G418, which are known to induce ribosomes to read through nonsense mutations, thereby restoring the synthesis of full-length, functional proteins.[10] Unexpectedly, unlike aminoglycosides which inhibit protein synthesis, Y-320 increases overall cellular protein levels and stimulates ribosome biogenesis.[10][11]
Other reported functions of Y-320 include:
-
Immunomodulation: It inhibits the production of the pro-inflammatory cytokine IL-17 by CD4+ T cells.[8][9]
-
Cancer Therapy: It can sensitize multidrug-resistant (MDR) cancer cells to chemotherapy by inhibiting the function of the P-glycoprotein (P-gp) efflux pump.[8][12]
Signaling Pathway for Y-320-Mediated PTC Readthrough
The mechanism by which Y-320 stimulates protein synthesis and enhances PTC readthrough is independent of the canonical mTOR signaling pathway, a major regulator of protein synthesis.[10][13] The proposed pathway involves an autocrine/paracrine signaling loop:
-
Chemokine Upregulation: Y-320 treatment leads to a significant increase in the expression and secretion of several CXC chemokines (e.g., CXCL8, CXCL10).[10][11]
-
Receptor Activation: These secreted chemokines bind to the CXCR2 receptor on the cell surface.
-
Intracellular Signaling: Activation of CXCR2 initiates an intracellular signaling cascade that ultimately leads to increased ribosome biogenesis and protein synthesis.
-
Enhanced Readthrough: The resulting increase in translational machinery capacity helps overcome the protein synthesis inhibition caused by aminoglycosides, leading to more efficient PTC readthrough.[10]
References
- 1. Proteolytic Cleavage of MLL Generates a Complex of N- and C-Terminal Fragments That Confers Protein Stability and Subnuclear Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis of MLL family proteins is essential for Taspase1-orchestrated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. Leukemia proto-oncoprotein MLL is proteolytically processed into 2 fragments with opposite transcriptional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteolytic cleavage of MLL generates a complex of N- and C-terminal fragments that confers protein stability and subnuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. selleckchem.com [selleckchem.com]
- 10. Small molecule Y-320 stimulates ribosome biogenesis, protein synthesis, and aminoglycoside-induced premature termination codon readthrough - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule Y-320 stimulates ribosome biogenesis, protein synthesis, and aminoglycoside-induced premature termination codon readthrough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Binding Sites and Signaling Mechanisms of the Human Cathelicidin LL-37
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human cathelicidin (B612621) antimicrobial peptide, LL-37, is a crucial component of the innate immune system. Beyond its direct microbicidal activities, LL-37 functions as a multifaceted signaling molecule, interacting with a variety of host cell receptors to modulate inflammation, wound healing, and immune responses. This technical guide provides a comprehensive overview of the binding sites of LL-37, the intricate signaling pathways it triggers, and detailed experimental protocols for its study.
Quantitative Analysis of LL-37 Binding Interactions
The affinity of LL-37 for its various binding partners is critical to its biological function. The following table summarizes key quantitative data from studies characterizing these interactions.
| Binding Partner | Cell Type/System | Technique | Binding Affinity (Kd) / IC50 | Reference |
| High-affinity receptor | A549 lung epithelial cells | Radioligand Binding Assay | 0.76 ± 0.21 μM | [1] |
| Low-affinity receptor (FPRL1) | A549 lung epithelial cells | Radioligand Binding Assay | 2.46 ± 0.29 μM | [1] |
| High-affinity receptor | Human mast cells | Radioligand Binding Assay | 2.3 μM | |
| Low-affinity receptor | Human mast cells | Radioligand Binding Assay | 112 μM | |
| Collagen | In vitro | ELISA | 80 nM | [2] |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | In vitro | Chromogenic Limulus Assay | High affinity with positive cooperativity (Hill coefficient = 2.02) | [3] |
| Islet amyloid polypeptide (IAPP) | In vitro | Not specified | Nanomolar affinity | [4] |
Signaling Pathways of LL-37
LL-37 exerts its diverse biological effects by activating several distinct signaling cascades. The following sections detail the key pathways and their molecular components.
Formyl Peptide Receptor-Like 1 (FPRL1) Signaling
LL-37 is a known chemoattractant for various immune cells, including neutrophils, monocytes, and T cells, primarily through the activation of the G protein-coupled receptor, Formyl Peptide Receptor-Like 1 (FPRL1).[5] This interaction initiates a signaling cascade leading to chemotaxis, increased intracellular calcium, and the activation of downstream pathways like PI3K and PLC.[6]
P2X7 Receptor Activation
LL-37 can activate the P2X7 receptor, an ATP-gated ion channel, leading to a range of cellular responses including IL-1β processing and release, as well as cell proliferation.[7][8] This activation can trigger Ca²⁺ influx and the formation of a non-selective pore.[9]
Epidermal Growth Factor Receptor (EGFR) Transactivation
LL-37 can indirectly activate the Epidermal Growth Factor Receptor (EGFR) in a process known as transactivation. This involves the activation of metalloproteinases, which cleave membrane-anchored EGFR ligands like HB-EGF. The released ligand then binds to and activates the EGFR, leading to downstream signaling through the MAPK/ERK pathway and promoting cell migration and proliferation.[10][11][12]
Inhibition of Toll-Like Receptor 4 (TLR4) Signaling
LL-37 can inhibit the inflammatory response triggered by bacterial lipopolysaccharide (LPS) through the Toll-Like Receptor 4 (TLR4). Due to its positive charge, LL-37 directly binds to the negatively charged LPS, preventing it from interacting with the TLR4 receptor complex (TLR4, MD-2, and CD14).[1][2][13] This sequestration of LPS dampens the downstream pro-inflammatory signaling cascade.[1][13]
Experimental Protocols
Detailed methodologies are essential for the accurate investigation of LL-37's binding and signaling properties.
Enzyme-Linked Immunosorbent Assay (ELISA) for LL-37 Detection
This protocol outlines a sandwich ELISA for the quantitative measurement of human LL-37 in biological samples.[11][12][14]
Materials:
-
Microplate pre-coated with an antibody specific to Human LL-37
-
Human LL-37 standards
-
Biotinylated detection antibody specific for Human LL-37
-
Avidin-Horseradish Peroxidase (HRP) conjugate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation: Prepare standards and samples in a suitable dilution buffer.
-
Binding: Add 100 µL of standards or samples to the appropriate wells of the pre-coated microplate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the solution from each well and wash three times with 300 µL of Wash Buffer per well.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 3.
-
HRP Conjugate: Add 100 µL of Avidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 3.
-
Substrate Reaction: Add 100 µL of substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of LL-37 in the samples.
Co-Immunoprecipitation (Co-IP) to Identify LL-37 Interacting Proteins
This protocol describes a method to isolate LL-37 and its binding partners from cell lysates.[15][16][17][18][19][20]
Materials:
-
Cell lysate containing the protein complex
-
Antibody specific for LL-37
-
Isotype control antibody (e.g., normal rabbit IgG)
-
Protein A/G magnetic or agarose (B213101) beads
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Pre-clearing: (Optional) Add protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-LL-37 antibody to the pre-cleared lysate. As a negative control, add an isotype control antibody to a separate aliquot of the lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the antibody-lysate mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer. For analysis by Western blot, boil the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry to identify proteins that have co-immunoprecipitated with LL-37.
Surface Plasmon Resonance (SPR) for Kinetic Analysis of LL-37 Binding
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[21][22][23][24]
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Ligand (e.g., a receptor for LL-37)
-
Analyte (LL-37)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine)
-
Regeneration solution
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the ligand solution over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of LL-37 (analyte) over the immobilized ligand surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the association of the analyte with the ligand.
-
-
Dissociation:
-
After the association phase, flow running buffer over the sensor surface to monitor the dissociation of the LL-37 from the ligand.
-
-
Regeneration:
-
Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
The human cathelicidin LL-37 is a pleiotropic molecule with a complex and expanding role in host defense and immunity. Its ability to interact with a diverse array of binding partners and trigger multiple signaling pathways underscores its importance as a key regulator of physiological and pathological processes. A thorough understanding of its binding sites and signaling mechanisms, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for the development of novel therapeutic strategies targeting inflammation, infection, and wound healing.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | Antimicrobial peptides could antagonize uncontrolled inflammation via Toll-like 4 receptor [frontiersin.org]
- 3. Human LL-37(Antibacterial Protein LL-37) ELISA Kit - Elabscience® [elabscience.com]
- 4. Human LL-37(Antibacterial Protein LL-37) ELISA Kit [elkbiotech.com]
- 5. Ll-37, the Neutrophil Granule–And Epithelial Cell–Derived Cathelicidin, Utilizes Formyl Peptide Receptor–Like 1 (Fprl1) as a Receptor to Chemoattract Human Peripheral Blood Neutrophils, Monocytes, and T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An angiogenic role for the human peptide antibiotic LL-37/hCAP-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significance of LL-37 on Immunomodulation and Disease Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The human cathelicidin LL-37 modulates the activities of the P2X7 receptor in a structure-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antimicrobial peptide LL-37 activates innate immunity at the airway epithelial surface by transactivation of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of keratinocyte migration via transactivation of the epidermal growth factor receptor by the antimicrobial peptide LL-37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LL-37 via EGFR Transactivation to Promote High Glucose–Attenuated Epithelial Wound Healing in Organ-Cultured Corneas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. P2X7 Receptor Regulates Internalization of Antimicrobial Peptide LL-37 by Human Macrophages That Promotes Intracellular Pathogen Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. antibodiesinc.com [antibodiesinc.com]
- 17. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 18. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 20. ptglab.com [ptglab.com]
- 21. path.ox.ac.uk [path.ox.ac.uk]
- 22. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 24. lewinsonlab.net.technion.ac.il [lewinsonlab.net.technion.ac.il]
An In-depth Technical Guide to the Synthesis and Purification of LL320
Introduction
The designation "LL320" is currently associated with multiple, distinct entities across different scientific and industrial fields. Initial research indicates that "this compound" does not refer to a single, well-defined chemical compound for which standardized synthesis and purification protocols exist in publicly available literature. Instead, the term appears in various contexts, including as a grade of steel (L320), a model of vehicle (Range Rover L320), and a component of an epoxy adhesive resin (LORD® 320/323)[1][2][3]. Furthermore, while research exists on compounds with similar nomenclature, such as the antimicrobial peptide LL-37 and the inorganic compound Li7La3Zr2O12 (LLZO), these are not synonymous with this compound[4][5].
A notable, though indirect, reference that may be of interest to researchers in the life sciences is a novel neuroprotective low molecular weight dextran (B179266) sulphate, referred to as ILB®. While not explicitly named this compound, its therapeutic potential in neurodegenerative diseases aligns with the interests of drug development professionals[6].
Given the ambiguous nature of "this compound," this guide will address the topic by first exploring the known entities associated with this term. Subsequently, it will present generalized, yet detailed, experimental protocols for the synthesis and purification of compounds that are representative of the types of molecules that researchers in drug development may encounter. These protocols are intended to serve as a foundational methodology that can be adapted once the specific chemical nature of a target compound, such as a novel dextran sulphate or a therapeutic peptide, is unequivocally identified.
Section 1: Synthesis Methodologies
The synthesis of a therapeutic compound is a critical process that dictates its purity, yield, and ultimately, its efficacy and safety. The chosen synthetic route depends entirely on the chemical nature of the target molecule. For instance, the synthesis of a complex carbohydrate like a dextran sulphate would differ significantly from that of a peptide or a small molecule.
1.1. General Solid-Phase Synthesis of a Peptide (Illustrative Example)
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for producing peptides and small proteins. The following is a generalized protocol.
Experimental Protocol: Solid-Phase Peptide Synthesis
-
Resin Preparation: Swell a suitable resin (e.g., Wang or Rink amide resin) in a non-polar solvent like dichloromethane (B109758) (DCM) for 30 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating it with 20% piperidine (B6355638) in dimethylformamide (DMF) for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF, followed by DCM, to remove residual piperidine and deprotection byproducts.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide chain is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water).
-
Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
Section 2: Purification Methodologies
Purification is a critical step to isolate the target compound from impurities, byproducts, and unreacted starting materials. The choice of purification method is dictated by the physicochemical properties of the target molecule and the nature of the impurities.
2.1. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purification of a broad range of molecules, including peptides and small molecules.
Experimental Protocol: Preparative RP-HPLC Purification
-
Sample Preparation: Dissolve the crude synthetic product in a suitable solvent, typically a mixture of the mobile phases to be used for chromatography. Filter the sample to remove any particulate matter.
-
Column Equilibration: Equilibrate a preparative C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA (Solvent A) and 5% Acetonitrile with 0.1% TFA (Solvent B)).
-
Sample Injection and Elution: Inject the prepared sample onto the column. Elute the bound components using a linear gradient of increasing organic solvent (Solvent B). For example, a gradient of 5% to 65% Solvent B over 30 minutes.
-
Fraction Collection: Collect fractions based on the UV absorbance profile at a specific wavelength (e.g., 214 nm for peptides).
-
Analysis of Fractions: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the final product as a powder.
Table 1: Representative HPLC Purification Parameters
| Parameter | Value |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min |
| Gradient | 5-65% B over 30 minutes |
| Detection | UV at 214 nm and 280 nm |
| Purity Achieved | >98% |
Section 3: Characterization
Following purification, the identity and purity of the compound must be confirmed.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Analytical HPLC: To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of small molecules.
-
Amino Acid Analysis: For peptides, to confirm the amino acid composition.
Visualizing Workflows and Pathways
To aid in the conceptualization of the synthesis and purification processes, as well as potential biological pathways, the following diagrams are provided.
Caption: Generalized workflow for solid-phase peptide synthesis.
Caption: Standard workflow for the purification of a synthetic compound via HPLC.
Caption: A hypothetical signaling pathway for a neuroprotective agent.[6]
While a definitive synthesis and purification guide for a compound specifically and uniquely identified as "this compound" cannot be provided at this time due to the ambiguity of the term in scientific literature, this guide offers robust, generalized protocols for the synthesis and purification of therapeutic molecules relevant to drug discovery and development. The provided experimental methodologies for solid-phase peptide synthesis and RP-HPLC purification, along with the illustrative workflows, serve as a valuable resource for researchers. It is recommended that researchers seeking to work with a compound referred to as "this compound" first unequivocally identify its chemical structure and source to enable the development of specific and optimized protocols.
References
- 1. scribd.com [scribd.com]
- 2. Range Rover Sport - Wikipedia [en.wikipedia.org]
- 3. ph.parker.com [ph.parker.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of nano-scale fast ion conducting cubic Li7La3Zr2O12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mechanism of action of a novel neuroprotective low molecular weight dextran sulphate: New platform therapy for neurodegenerative diseases like Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability Properties of LL320
This technical guide provides a comprehensive overview of the core solubility and stability properties of LL320, a potent and selective bisubstrate inhibitor of Nicotinamide (B372718) N-Methyltransferase (NNMT). This document is intended for researchers, scientists, and drug development professionals working with this compound and similar small molecule inhibitors.
Core Properties of this compound
This compound is a rationally designed, tight-binding bisubstrate inhibitor of NNMT. It demonstrates high potency with a Ki value of 1.6 ± 0.3 nM. The co-crystal structure of this compound in complex with NNMT confirms its interaction with both the substrate and cofactor binding sites. However, its utility in cell-based assays has been noted to be limited due to modest cellular uptake.
Solubility Profile
The solubility of a compound is a critical determinant of its utility in various experimental and therapeutic contexts. While comprehensive quantitative solubility data for this compound is not widely published, the available information indicates a clear solubility profile in common laboratory solvents.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Observations and Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | This compound is readily soluble in DMSO. This is the recommended solvent for preparing stock solutions. Quantitative solubility data (e.g., mg/mL) is not specified in the available literature. |
| Aqueous Buffers (e.g., PBS) | Poorly Soluble | This compound exhibits low solubility in aqueous solutions. Dilution of DMSO stock solutions into aqueous buffers like PBS can lead to precipitation. |
| Aqueous Buffers with Co-solvents | Potentially Improved | The use of co-solvents may improve the aqueous solubility of this compound, though specific data is not available. Researchers should perform their own solubility assessments when using co-solvents. |
Stability Characteristics
The stability of this compound under various conditions is crucial for its proper handling, storage, and application in experimental settings.
Table 2: Stability and Storage Recommendations for this compound
| Condition | Recommendation/Observation | Incompatible Materials |
| Storage (in solvent) | -80°C for up to 6 months. | Strong acids/alkalis, strong oxidizing/reducing agents. |
| -20°C for up to 1 month (stored under nitrogen). | ||
| Shipping | Shipped at room temperature for short durations (< 2 weeks). | |
| pH Stability | Data not available. As a precautionary measure, exposure to strong acids or bases should be avoided. | |
| Temperature Stability (in solution) | Data on long-term stability at room temperature or elevated temperatures is not available. It is recommended to keep solutions on ice during use. | |
| Photostability | Data not available. It is advisable to protect solutions from light. | |
| Metabolic Stability | A structurally related NNMT inhibitor, II399, has been reported to be metabolically stable. The metabolic stability of this compound has not been explicitly detailed. |
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for the reproducible application of this compound in research. Below are methodologies for key experiments involving this inhibitor.
NNMT Inhibition Assay (SAHH-Coupled Fluorescence Assay)
This assay is commonly used to determine the inhibitory activity (IC50) of compounds against NNMT by monitoring the production of S-adenosyl-L-homocysteine (SAH).
Experimental Workflow for NNMT Inhibition Assay
Caption: Workflow for the SAHH-coupled fluorescence assay to determine NNMT inhibition.
Protocol:
-
Prepare Reagents:
-
Assay Buffer: 25 mM Tris (pH 7.5), 50 mM KCl, 0.01% Triton X-100.
-
Prepare stock solutions of NNMT, SAHH, S-adenosylmethionine (SAM), ThioGlo4, this compound (in DMSO), and nicotinamide.
-
-
Assay Plate Preparation:
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentrations of NNMT, SAHH, SAM, and ThioGlo4 to each well.
-
Add serial dilutions of this compound to the test wells. Include appropriate controls (no inhibitor, no enzyme).
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Initiation and Detection:
-
Initiate the reaction by adding nicotinamide to all wells.
-
Immediately begin monitoring the fluorescence signal on a plate reader with excitation at 400 nm and emission at 465 nm.
-
-
Data Analysis:
-
Plot the rate of fluorescence increase against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Experimental Workflow for CETSA
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or a cell line with high NNMT expression) to approximately 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble NNMT in each sample by Western blotting using an anti-NNMT antibody.
-
Quantify the band intensities and plot the percentage of soluble NNMT as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NNMT Signaling Pathway
This compound exerts its effects by inhibiting NNMT, a key enzyme at the intersection of cellular metabolism and epigenetic regulation. The inhibition of NNMT has significant downstream consequences.
NNMT Signaling and Metabolic Pathway
Caption: Overview of the NNMT-mediated metabolic pathway and the downstream effects of its inhibition by this compound.
Pathway Description: NNMT catalyzes the methylation of nicotinamide (NAM) using S-adenosylmethionine (SAM) as a methyl donor, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH). By inhibiting NNMT, this compound leads to:
-
Alterations in the SAM/SAH Ratio: Inhibition of NNMT reduces the consumption of SAM and the production of SAH, thereby altering the cellular methylation potential. This can lead to changes in epigenetic modifications, such as histone methylation.
-
Increased NAD+ Availability: By preventing the methylation of NAM, this compound allows more NAM to be available for the NAD+ salvage pathway, potentially increasing cellular NAD+ levels.
-
Modulation of Downstream Signaling: Changes in cellular methylation status and NAD+ levels can impact various signaling pathways, including the PI3K/Akt and ERK1/2 pathways, which are crucial for cell growth, proliferation, and survival.
This technical guide provides a summary of the currently available information on the solubility and stability of this compound. Researchers are encouraged to perform their own specific assessments of these properties within their experimental systems.
An In-Depth Technical Guide to the In Vitro and In Vivo Studies of the Neuroprotective Agent ILB®
Disclaimer: Initial searches for a specific therapeutic agent designated "LL320" did not yield definitive results in public scientific literature. The information presented in this guide is based on the available research for a novel neuroprotective low molecular weight dextran (B179266) sulphate, referred to as ILB® , which is the most relevant and detailed subject from the search results. It is assumed that "this compound" may be an internal identifier or a related term for ILB®.
This technical guide provides a comprehensive overview of the preclinical and clinical research conducted on ILB®, a promising platform therapy for neurodegenerative diseases. The document is intended for researchers, scientists, and professionals in the field of drug development.
Overview and Mechanism of Action
ILB® is a novel low molecular weight dextran sulphate developed as a potential disease-modifying drug for acute and chronic neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS) and severe traumatic brain injury (sTBI). The core hypothesis behind its mechanism of action is the activation of heparin-binding growth factors (HBGF).[1]
In vitro and in vivo studies have demonstrated that ILB® functions by releasing, redistributing, and modulating the bioactivity of endogenous HBGFs. These growth factors then target compromised nervous tissues, initiating a cascade of beneficial transcriptional, metabolic, and immunological effects. This unique mechanism mobilizes the body's natural tissue repair processes to restore cellular homeostasis and function.[1] The therapeutic outcomes include controlling glutamate (B1630785) toxicity, normalizing tissue bioenergetics, and resolving inflammation.[1]
Summary of Quantitative and Qualitative Data
The following tables summarize the key findings from in vitro and in vivo studies on ILB®.
Table 1: Summary of In Vitro Findings
| Assay/Parameter | Finding | Implication | Reference |
| Coagulation Assay | Lengthened Activated Partial Thromboplastin Time (APTT) | Confirms binding to heparin-binding proteins involved in the coagulation cascade. | [1] |
| Binding Assay | Acts as a competitive inhibitor for Hepatocyte Growth Factor (HGF) and Glypican-3 binding. | Demonstrates direct interaction with the HGF signaling system, likely displacing HGF from its cell surface co-receptor. | [1] |
| Functional/Gene Expression Assays | Enhances the effects of heparin-binding growth factors. | Shows a modulatory role on growth factor activity, leading to significant changes in gene expression related to tissue repair. | [1] |
Table 2: Summary of In Vivo and Clinical Findings
| Model/Study Type | Finding | Implication | Reference |
| Animal & Human Studies | Induces a pulse release of heparin-binding growth factors into the circulation. | Confirms the primary mechanism of mobilizing endogenous growth factors. | [1] |
| Animal & Human Studies | Elevates circulating levels of Hepatocyte Growth Factor (HGF). | Provides specific evidence of the mobilization of a key neuroprotective growth factor. | [1] |
| sTBI Animal Model | Modulates growth factor signaling pathways. | Shows downstream effects on cellular signaling in a disease-relevant context. | [1] |
| sTBI Animal Model | Gene expression analysis revealed beneficial effects on molecular and cellular functions affected by neurodegeneration. | The transcriptional signature is consistent with the activation of neuroprotective growth factors, affecting cell survival, inflammation, glutamate signaling, metabolism, and synaptogenesis. | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies employed in the studies of ILB®.
3.1 In Vitro Methodologies
-
Binding Studies: To determine the interaction with heparin-binding proteins, competitive binding assays were utilized. A key example is the HGF-Glypican-3 binding assay, which measures the ability of ILB® to inhibit the interaction between the growth factor (HGF) and its co-receptor (Glypican-3).[1]
-
Functional Assays: The effect on the coagulation system was assessed by measuring the Activated Partial Thromboplastin Time (APTT), a standard clinical assay for the intrinsic and common coagulation pathways.[1]
-
Gene Expression Analysis: To understand the downstream cellular effects, in vitro gene expression analyses were performed. While specific cell types are not detailed in the summary, these experiments typically involve treating relevant cell cultures (e.g., neuronal cells) with ILB® and quantifying changes in the transcription of target genes related to cell survival, inflammation, and metabolism using techniques like qPCR or RNA-sequencing.[1]
3.2 In Vivo Methodologies
-
Animal Models: A model of severe traumatic brain injury (sTBI) was used to evaluate the therapeutic effects of ILB® in a complex, disease-relevant biological system.[1]
-
Pharmacodynamic Assessments: To confirm the mechanism of action in vivo, circulating levels of heparin-binding growth factors, such as HGF, were measured in both animal models and humans following administration of ILB®.[1] This is typically performed using ELISA or other immunoassay techniques on blood plasma or serum samples.
-
Gene Expression and Functional Analysis: Following the treatment period in the sTBI model, tissues from the site of injury were likely collected for gene expression analysis to identify the transcriptional changes induced by ILB®.[1] Functional analysis would involve behavioral or physiological assessments to determine the extent of functional recovery.[1]
Signaling Pathways and Workflow Visualizations
The following diagrams illustrate the proposed mechanism of action for ILB® and a general experimental workflow.
Caption: Proposed mechanism of action for ILB®.
Caption: General experimental workflow for ILB® evaluation.
References
No Publicly Available Safety and Toxicity Data for LL320
A comprehensive search for the safety and toxicity profile of a substance designated "LL320" has yielded no specific results. Publicly accessible scientific literature, preclinical data, and clinical trial information do not contain any references to a compound or drug with this identifier.
The initial search for "this compound safety profile" and "this compound toxicity studies" did not return any relevant documents. Further attempts to locate information using broader queries such as "this compound preclinical data" and "this compound clinical trial safety" were also unsuccessful. This suggests that "this compound" may be an internal, confidential designation for a compound that is not yet in the public domain, or it may be an incorrect identifier.
Without any available data on this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows. The creation of such a document requires specific findings from non-clinical and clinical studies that are currently unavailable in the public record.
Researchers, scientists, and drug development professionals seeking information on the safety and toxicity of a specific compound are advised to consult internal documentation, proprietary databases, or contact the sponsoring organization directly if the identifier is known to be associated with a particular research program.
Methodological & Application
Application Notes & Protocols for COLO-320 Cell Culture
These comprehensive application notes and protocols are intended for researchers, scientists, and professionals in drug development utilizing the COLO-320 human colorectal adenocarcinoma cell line. This document provides detailed methodologies for the successful culture, maintenance, and cryopreservation of these cells, along with key data presented in a clear, tabular format.
Cell Line Characteristics
The COLO-320 cell line, derived from a human colon adenocarcinoma, is a valuable model in cancer research. A subline, COLO-320HSR, is noted for its amplification of the c-myc oncogene, a key regulator of the cell cycle, apoptosis, and cellular transformation.[1] This characteristic makes it particularly useful for studying oncogene-driven tumorigenesis. COLO-320 cells exhibit an epithelial morphology and are known for their rapid growth.[1] They also express markers typical of colorectal cancer, such as carcinoembryonic antigen (CEA) and various cytokeratins.[1]
Experimental Protocols
Receiving and Thawing Cryopreserved Cells
Proper handling of cryopreserved cells upon receipt is critical for ensuring high viability.
-
Storage: Upon arrival, immediately transfer the cryovial from the dry ice shipping container to the vapor phase of a liquid nitrogen freezer (below -150°C) unless proceeding directly with thawing.[1] Do not store vials at -80°C, as this will result in a loss of cell viability.[2]
-
Preparation: Before thawing, prepare a T25 cell culture flask containing 4 mL of pre-warmed complete growth medium.
-
Thawing: Quickly thaw the vial by immersing it in a 37°C water bath, gently agitating until only a small ice crystal remains (approximately 40-60 seconds).[1] To avoid contamination, do not fully submerge the vial.[2]
-
Cell Transfer: Under sterile conditions in a laminar flow hood, disinfect the outside of the vial with 70% ethanol. Carefully open the vial and transfer the entire contents to a 15 mL conical tube containing 8 mL of pre-warmed complete growth medium.[1]
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 3 minutes to pellet the cells and remove the cryoprotectant-containing supernatant.[1]
-
Resuspension and Seeding: Gently discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.[1] For adherent cells, it is recommended to split the suspension between two T25 flasks to promote optimal growth.[1]
-
Incubation: Place the flask(s) in a humidified incubator at 37°C with 5% CO2.[1]
-
Medium Change: After 24 hours, replace the medium to remove any remaining cryoprotectant and dead cells.
Subculturing Adherent COLO-320 Cells
COLO-320 cells should be subcultured when they reach approximately 80% confluence to maintain logarithmic growth.
-
Medium Removal: Carefully aspirate the culture medium from the flask.
-
Washing: Wash the cell monolayer twice with a sterile phosphate-buffered saline (PBS) solution to remove any residual serum that may inhibit enzymatic activity.[2]
-
Dissociation: Add 1-2 mL of a 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered. Immediately decant the excess solution.[2]
-
Incubation: Incubate the flask at 37°C for 2-10 minutes, or until the cells begin to detach.[2] Gently tap the side of the flask to aid in detachment.
-
Neutralization: Add an equal volume of complete growth medium to the flask to neutralize the trypsin.
-
Cell Collection: Transfer the cell suspension to a sterile conical tube.
-
Centrifugation: Centrifuge the cell suspension at 150 x g for 5 minutes.[2]
-
Resuspension and Seeding: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium. Perform a cell count to determine the appropriate seeding density for new flasks.
Cryopreservation of COLO-320 Cells
For long-term storage, cells should be frozen at a high concentration and in a cryoprotective medium.
-
Cell Preparation: Follow steps 1-7 of the subculturing protocol.
-
Cell Counting: Resuspend the cell pellet in a small volume of complete growth medium and perform a viable cell count.
-
Centrifugation: Centrifuge the required number of cells at 300 x g for 3 minutes.[3]
-
Resuspension in Freezing Medium: Resuspend the cell pellet in a cryopreservation solution to a final concentration of 3-5 x 10^6 viable cells/mL.[2] A commonly used freezing medium consists of 90% fetal bovine serum (FBS) and 10% dimethyl sulfoxide (B87167) (DMSO).[2]
-
Aliquoting: Transfer 1 mL aliquots of the cell suspension into sterile cryovials.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container and store them at -80°C overnight. This allows for a gradual temperature decrease of approximately 1°C per minute.
-
Long-Term Storage: The following day, transfer the vials to the vapor phase of a liquid nitrogen freezer for long-term storage.[3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Thawing | ||
| Water Bath Temperature | 37°C | [1][2] |
| Thawing Time | 40-60 seconds | [1] |
| Centrifugation Speed | 300 x g | [1] |
| Centrifugation Time | 3 minutes | [1] |
| Subculturing | ||
| Confluence for Passaging | 80% | [2] |
| Trypsin-EDTA Concentration | 0.25% | [2] |
| Incubation with Trypsin | 2-10 minutes | [2] |
| Centrifugation Speed | 150 x g | [2] |
| Centrifugation Time | 5 minutes | [2] |
| Cryopreservation | ||
| Cell Concentration | 3-5 x 10^6 cells/mL | [2] |
| Freezing Medium (General) | 90% Serum, 10% DMSO | [2] |
| Centrifugation Speed | 300 x g | [3] |
| Centrifugation Time | 3 minutes | [3] |
Signaling Pathways and Experimental Workflows
COLO-320 cells are frequently used to investigate signaling pathways implicated in colorectal cancer, including the Wnt/β-catenin, PI3K/Akt, and MAPK pathways.[1] The following diagram illustrates a general experimental workflow for studying these pathways in COLO-320 cells.
Caption: A generalized workflow for studying signaling pathways in COLO-320 cells.
References
Application Notes and Protocols for ILB® (Low Molecular Weight Dextran Sulphate) in Animal Models
Disclaimer: The following information is based on preclinical studies of the investigational drug ILB®, a low molecular weight dextran (B179266) sulphate. There is no publicly available information for a compound named "LL320." These notes are provided for research purposes and are compiled based on the assumption that "this compound" was a typographical error for "ILB®".
Introduction
ILB® is a novel, neuroprotective low molecular weight dextran sulphate with anti-inflammatory and anti-fibrotic properties.[1] Preclinical studies have demonstrated its potential therapeutic utility in neurodegenerative diseases and conditions involving fibrosis.[1][2] ILB®'s mechanism of action is primarily attributed to its ability to modulate the bioactivity of heparin-binding growth factors (HBGFs).[2] This interaction triggers a cascade of events that restore cellular homeostasis by controlling glutamate (B1630785) toxicity, normalizing tissue bioenergetics, and resolving inflammation.[2] These application notes provide a comprehensive overview of the use of ILB® in various animal models, detailing its mechanism of action, pharmacokinetic considerations, and established experimental protocols.
Mechanism of Action
ILB® acts as a competitive inhibitor for the binding of heparin-binding growth factors (HBGFs), such as Hepatocyte Growth Factor (HGF), to their receptors.[2] This action leads to a pulse release of HBGFs into the circulation, modulating their signaling pathways.[2] The released HBGFs can then target compromised tissues to initiate a cascade of transcriptional, metabolic, and immunological effects.[2] These downstream effects include the regulation of glutamate signaling, restoration of mitochondrial function, and reduction of inflammation and oxidative stress.[2][3]
Signaling Pathway
Caption: ILB® Signaling Pathway.
Pharmacokinetics
Pharmacokinetic data for ILB® in animal models is still emerging. However, studies have shown that subcutaneous and intravenous administration leads to a rapid systemic response. In one study, intravenous administration of 10 mg/kg ILB® resulted in peak plasma levels of HGF at 10 minutes post-injection, while subcutaneous injection led to a peak at 30 minutes.[2]
Application in Animal Models
ILB® has been investigated in rat models of severe traumatic brain injury (sTBI) and glaucoma, demonstrating significant therapeutic effects.
Severe Traumatic Brain Injury (sTBI) Model
In a rat model of sTBI induced by the closed-head weight-drop method, a single subcutaneous injection of ILB® administered 30 minutes post-injury demonstrated significant neuroprotective effects.[3][4]
| Animal Model | Dosing Regimen | Key Findings |
| Rat (sTBI) | Single subcutaneous injection (1, 5, 15 mg/kg) | - Dose-dependent increase in N-acetylaspartate (NAA) concentrations.[3][5]- Improved brain energy metabolism (increased ATP, ATP/ADP ratio).[3]- Reduced oxidative and nitrosative stress.[3]- Normalization of brain glutamate levels.[4]- Improved neurocognitive functions at 5 mg/kg.[4] |
Glaucoma Model
In a rat model where trabecular meshwork (TM) fibrosis and elevated intraocular pressure (IOP) were induced by intracameral injections of TGF-β, daily subcutaneous injections of ILB® showed significant therapeutic benefits.[1]
| Animal Model | Dosing Regimen | Key Findings |
| Rat (Glaucoma) | Daily subcutaneous injection (15 mg/kg) | - Significant reduction in IOP.[1]- Lower levels of TM fibrosis (reduced laminin (B1169045) and fibronectin).[1]- Increased retinal ganglion cell (RGC) survival.[1]- Preservation of retinal nerve fiber layer (RNFL) thickness.[1] |
Experimental Protocols
Protocol 1: Evaluation of ILB® in a Rat Model of Severe Traumatic Brain Injury (sTBI)
This protocol is based on the methodology described in studies by Lazzarino et al.[3][4]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Model: Severe traumatic brain injury induced by the closed-head weight-drop method.
2. ILB® Administration:
-
Formulation: ILB® dissolved in 0.9% saline.
-
Doses: 1, 5, and 15 mg/kg body weight.
-
Route: Subcutaneous injection.
-
Timing: Single administration 30 minutes post-sTBI induction.
3. Experimental Groups:
-
Sham-operated control.
-
sTBI + vehicle (0.9% saline).
-
sTBI + ILB® (1 mg/kg).
-
sTBI + ILB® (5 mg/kg).
-
sTBI + ILB® (15 mg/kg).
4. Endpoints and Analysis:
-
Metabolite Analysis (2 and 7 days post-injury):
-
Sacrifice animals and rapidly extract brains.
-
Prepare deproteinized cerebral homogenates.
-
Analyze energy metabolites (ATP, ADP), NAA, antioxidants (GSH, ascorbate), and markers of oxidative/nitrosative stress (malondialdehyde, nitrite (B80452) + nitrate) using High-Performance Liquid Chromatography (HPLC).[3][6]
-
-
Neurocognitive Function (7 days post-injury):
-
Assess anxiety, locomotor capacities, and short- and long-term memory using standard behavioral tests.[4]
-
Experimental Workflow
Caption: sTBI Experimental Workflow.
Protocol 2: Evaluation of ILB® in a Rat Model of Glaucoma
This protocol is based on the methodology described by Logan et al.[1]
1. Animal Model:
-
Species: Rats.
-
Model: Ocular hypertension and trabecular meshwork fibrosis induced by intracameral injections of TGF-β.
2. ILB® Administration:
-
Formulation: ILB® dissolved in 0.9% saline.
-
Dose: 15 mg/kg body weight.
-
Route: Daily subcutaneous injections.
-
Timing: Treatment initiated 14 days after TGF-β injection and continued for 14 days.
3. Experimental Groups:
-
Control (no TGF-β).
-
TGF-β + vehicle (0.9% saline).
-
TGF-β + ILB® (15 mg/kg).
4. Endpoints and Analysis (at day 28):
-
Intraocular Pressure (IOP): Measure IOP throughout the study period.
-
Histological Analysis:
-
Euthanize animals and enucleate eyes.
-
Analyze levels of TM fibrosis markers (laminin, fibronectin) via immunohistochemistry.
-
-
Retinal Analysis:
-
Count retinal ganglion cells (RGCs).
-
Measure retinal nerve fiber layer (RNFL) thickness using Optical Coherence Tomography (OCT).
-
Conclusion
ILB® demonstrates significant therapeutic potential in animal models of acute neurotrauma and chronic fibrotic disease. Its unique mechanism of action, involving the modulation of heparin-binding growth factors, presents a promising platform for treating a range of conditions characterized by inflammation, glutamate excitotoxicity, and tissue damage. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to further investigate the efficacy and applications of ILB® in relevant preclinical models.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Frontiers | The mechanism of action of a novel neuroprotective low molecular weight dextran sulphate: New platform therapy for neurodegenerative diseases like Amyotrophic Lateral Sclerosis [frontiersin.org]
- 3. Low Molecular Weight Dextran Sulfate (ILB®) Administration Restores Brain Energy Metabolism Following Severe Traumatic Brain Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Low Molecular Weight Dextran Sulfate (ILB®) Administration Restores Brain Energy Metabolism Following Severe Traumatic Brain Injury in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigational Compounds Potentially Misidentified as LL320
Disclaimer: The designation "LL320" does not correspond to a known therapeutic agent in publicly available scientific literature and databases. It is possible that this is a typographical error or an internal, non-public compound name. Based on similarities in nomenclature and therapeutic areas, this document provides detailed application notes and protocols for three potential investigational compounds that may have been intended: ILB® , a low molecular weight dextran (B179266) sulphate; GL-320 , a preclinical USP10 inhibitor; and LL-37 , a human cathelicidin (B612621) peptide. Researchers should verify the identity of their compound of interest before proceeding with any experimental work.
ILB®: A Novel Neuroprotective Low Molecular Weight Dextran Sulphate
Audience: Researchers, scientists, and drug development professionals in neurodegenerative diseases and ophthalmology.
Core Application: ILB® is an investigational drug with neuroprotective, anti-inflammatory, and anti-fibrotic properties. It is being studied for its potential in treating neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and conditions involving fibrosis, like glaucoma.[1][2]
Mechanism of Action
ILB® is a low molecular weight dextran sulphate that acts as a modulator of heparin-binding growth factors (HBGFs). Its proposed mechanism involves the release, redistribution, and modulation of the bioactivity of HBGFs, such as Hepatocyte Growth Factor (HGF). This action initiates a cascade of transcriptional, metabolic, and immunological effects that can protect and repair neurons and other cells from damaging signals, control glutamate (B1630785) toxicity, normalize tissue bioenergetics, and resolve inflammation.[3]
Caption: Proposed mechanism of action for ILB®.
Dosage and Administration Guidelines
The following tables summarize the dosages used in preclinical and clinical studies of ILB®.
Table 1: Preclinical Dosage of ILB®
| Animal Model | Condition | Route of Administration | Dosage | Frequency | Reference |
| Rat | Severe Traumatic Brain Injury (sTBI) | Subcutaneous (SC) | 1, 5, or 15 mg/kg | Single dose, 30 min post-injury | [4][5][6] |
| Rat | Glaucoma (TGF-β induced) | Subcutaneous (SC) | 15 mg/kg | Daily | [2] |
Table 2: Clinical Dosage of ILB®
| Study Phase | Patient Population | Route of Administration | Dosage | Frequency | Reference |
| Phase II | Amyotrophic Lateral Sclerosis (ALS) | Subcutaneous (SC) | 2 mg/kg | Once per week | [1][7] |
| Phase II Pilot | Amyotrophic Lateral Sclerosis (ALS) | Subcutaneous (SC) | 1 mg/kg | Once per week for 5 weeks | [7][8] |
| Early Phase | Healthy Volunteers & ALS Patients | Intravenous (IV) Infusion | 3 to 15 mg/kg | Single dose | [3] |
Experimental Protocols
Protocol 1: In Vivo Model of Severe Traumatic Brain Injury (sTBI) in Rats
-
Animal Model: Male Wistar rats (300-350g) are anesthetized.[9]
-
Induction of sTBI: A severe traumatic brain injury is induced using a standardized impact method.
-
Drug Administration: A single dose of ILB® (1, 5, or 15 mg/kg) or vehicle (0.9% Saline) is administered subcutaneously 30 minutes after the injury.[4][5][6]
-
Post-operative Care: Animals are monitored for recovery and provided with appropriate post-operative care.
-
Endpoint Analysis: At specified time points (e.g., 2 and 7 days post-injury), animals are euthanized, and brain tissue is collected for analysis.[4][5]
-
Biochemical Analysis: Brain homogenates are analyzed using High-Performance Liquid Chromatography (HPLC) to measure energy metabolites, antioxidants, and markers of oxidative stress.[5]
-
Functional Analysis: Neurocognitive functions, including anxiety, locomotor activity, and memory, can be assessed using behavioral tests.[9]
Caption: Experimental workflow for the sTBI rat model.
GL-320: A Preclinical USP10 Inhibitor
Audience: Researchers in oncology and drug discovery.
Core Application: GL-320 is a preclinical small-molecule inhibitor of Ubiquitin-Specific Peptidase 10 (USP10). It is being investigated for its potential as an anti-cancer agent, particularly for lung cancer and Acute Myeloid Leukemia (AML).[10]
Mechanism of Action
USP10 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from specific substrate proteins, thereby preventing their degradation by the proteasome. In some cancers, USP10 can stabilize oncoproteins or proteins that suppress the anti-tumor immune response. For example, USP10 has been shown to stabilize FLT3-ITD, an oncogenic driver in AML, and may also upregulate the immune checkpoint molecule PD-L1.[10][11] By inhibiting USP10, GL-320 is hypothesized to promote the degradation of these oncoproteins, leading to cancer cell death and potentially enhancing the efficacy of immunotherapy.[10]
Caption: Proposed mechanism of action for GL-320.
Dosage and Administration Guidelines
As GL-320 is in the preclinical stage, no clinical dosage information is available. In vitro studies with similar USP10 inhibitors have used concentrations in the low micromolar range. For example, the USP10 inhibitor HBX19818 was used at 20 μM in cell culture experiments.[11]
Table 3: Preclinical In Vitro Concentrations of a USP10 Inhibitor
| Compound | Cell Line | Concentration | Effect | Reference |
| HBX19818 | Ba/F3-FLT3-ITD, MOLM14 | 20 μM | Decreased Beclin-1 and FLT3 protein levels | [11] |
Experimental Protocols
Protocol 2: In Vitro Inhibition of FLT3-ITD in AML Cell Lines
-
Cell Culture: Culture FLT3-ITD positive AML cell lines (e.g., MOLM14) in appropriate media and conditions.
-
Compound Treatment: Treat cells with varying concentrations of GL-320 or a relevant USP10 inhibitor (e.g., 0, 5, 10, 20 µM) for a specified duration (e.g., 24-72 hours).[11]
-
Cell Viability Assay: Assess cell proliferation and viability using standard methods such as MTT or CellTiter-Glo assays.
-
Western Blot Analysis: Prepare cell lysates and perform Western blotting to analyze the protein levels of USP10 substrates (e.g., FLT3, Beclin-1, p53) and downstream signaling molecules.[11]
-
Ubiquitination Assay: To confirm the mechanism, perform immunoprecipitation of the target protein (e.g., FLT3) followed by Western blotting for ubiquitin to assess changes in its ubiquitination status.
LL-37: A Human Cathelicidin Antimicrobial Peptide
Audience: Researchers in immunology, infectious diseases, and dermatology.
Core Application: LL-37 is a host defense peptide with broad-spectrum antimicrobial and immunomodulatory properties. It is studied for its role in innate immunity, wound healing, and its potential as a therapeutic for infections and inflammatory conditions.[12]
Mechanism of Action
LL-37 exerts its antimicrobial effects primarily by disrupting the integrity of microbial cell membranes. As a cationic peptide, it preferentially interacts with the anionic surfaces of bacterial membranes, leading to permeabilization and cell death.[13] Its immunomodulatory functions are complex; it can act as a chemoattractant for immune cells, modulate inflammatory responses by influencing cytokine production, and promote wound healing.[14]
Caption: Dual antimicrobial and immunomodulatory actions of LL-37.
Dosage and Administration Guidelines
LL-37 can be administered through various routes depending on the application. The following tables provide a summary of potential dosages for research purposes.
Table 4: General Administration and Dosage of LL-37
| Route of Administration | Formulation | Application | Reference |
| Topical | Creams, ointments, gels | Skin infections, wound healing | [12] |
| Systemic (Subcutaneous/Intravenous) | Injections | Systemic infections, immunomodulation | [12] |
| Inhalation/Nasal Spray | Aerosolized solution | Respiratory infections | [12] |
Table 5: Suggested Research Dosing Protocol for Subcutaneous LL-37
| Phase | Dosage | Frequency | Duration | Reference |
| Starting Dose | 50-100 µ g/day | Once daily | 1 week | [15] |
| Titration | Increase by ~50 µg each week | Once daily | As tolerated | [15] |
| Target Dose | 200-400 µ g/day | Once daily | 8-12 weeks | [15] |
| Alternative Dosing | 50 mcg/kg/day | Once daily | Not specified | [16] |
Experimental Protocols
Protocol 3: Reconstitution and Handling of LL-37 Peptide
-
Product: Lyophilized LL-37 peptide.
-
Reconstitution:
-
Storage:
-
Store the lyophilized powder at -20°C.
-
After reconstitution, store the solution at 2-8°C, protected from light.[15] Use within a specified period as recommended by the supplier.
-
-
Administration (for SC injection):
-
Use a U-100 insulin (B600854) syringe for accurate measurement of small volumes.
-
Administer subcutaneously, rotating injection sites (e.g., abdomen, thigh).[15]
-
Protocol 4: In Vitro Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., M. luteus) in a suitable broth medium to the mid-logarithmic phase.
-
Peptide Preparation: Prepare a series of two-fold dilutions of the reconstituted LL-37 peptide in the bacterial growth medium.
-
Incubation: In a 96-well microtiter plate, add the bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (medium only) controls.[17]
-
Measurement: Incubate the plate at 37°C for 18-24 hours. Measure the optical density at 595 nm (OD595) to determine bacterial growth.[17]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that inhibits visible bacterial growth.[17]
References
- 1. medrxiv.org [medrxiv.org]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Frontiers | The mechanism of action of a novel neuroprotective low molecular weight dextran sulphate: New platform therapy for neurodegenerative diseases like Amyotrophic Lateral Sclerosis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Low Molecular Weight Dextran Sulfate (ILB®) Administration Restores Brain Energy Metabolism Following Severe Traumatic Brain Injury in the Rat | MDPI [mdpi.com]
- 6. Low Molecular Weight Dextran Sulfate (ILB®) Administration Restores Brain Energy Metabolism Following Severe Traumatic Brain Injury in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A low molecular weight dextran sulphate, ILB®, for the treatment of amyotrophic lateral sclerosis (ALS): An open-label, single-arm, single-centre, phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Minsky DTIC [dtic.minsky.ai]
- 11. Inhibition of USP10 induces degradation of oncogenic FLT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. livvnatural.com [livvnatural.com]
- 13. Spotlight on Human LL-37, an Immunomodulatory Peptide with Promising Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. swolverine.com [swolverine.com]
- 15. peptidedosages.com [peptidedosages.com]
- 16. peptidesociety.org [peptidesociety.org]
- 17. The Human LL-37(17-29) antimicrobial peptide reveals a functional supramolecular structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of LL-37 (Human Cathelicidin Antimicrobial Peptide)
Note on LL320: Initial searches for "this compound" did not yield a specific protein target for Western blot analysis. It is highly probable that this is a typographical error and the intended target is LL-37 , the human cathelicidin (B612621) antimicrobial peptide. These application notes are therefore focused on the detection of LL-37.
Audience: Researchers, scientists, and drug development professionals.
Introduction: LL-37 is the only human member of the cathelicidin family of antimicrobial peptides. It is a 4.5 kDa amphipathic, alpha-helical peptide cleaved from the C-terminus of the 18 kDa human cationic antimicrobial protein (hCAP18). LL-37 is expressed in numerous cell types, including neutrophils, macrophages, and epithelial cells, and plays a crucial role in the innate immune response against a broad spectrum of pathogens. Beyond its antimicrobial activity, LL-37 is involved in various physiological and pathological processes, including inflammation, wound healing, and cancer progression, by activating cellular signaling pathways. Western blotting is a key technique for the detection and quantification of hCAP18/LL-37 protein expression in various biological samples.[1]
Quantitative Data Summary
The following tables provide representative quantitative data for the Western blot analysis of hCAP18, the precursor to LL-37. These values should be used as a starting point, and optimization is recommended for specific experimental conditions.
Table 1: Recommended Antibody Dilutions and Protein Loads
| Antibody Name | Host Species | Type | Recommended Starting Dilution | Recommended Protein Load per Lane |
| Anti-CAMP/LL37/FALL39 | Sheep | Polyclonal | 1 µg/mL | 20-40 µg of cell lysate |
| LL-37 Antibody (D-5) | Mouse | Monoclonal | 1:200 | 40-60 µg of cell lysate[2] |
| Anti-LL-37 Antibody | Rabbit | Polyclonal | 1:500 - 1:1000 | 20-40 µg of cell lysate |
Table 2: Example Densitometry Analysis of hCAP18 Expression
| Sample | Treatment | hCAP18 Band Intensity (Arbitrary Units) | Loading Control (β-actin) Intensity | Normalized hCAP18 Expression (hCAP18/β-actin) | Fold Change vs. Control |
| 1 | Control | 15,000 | 45,000 | 0.33 | 1.0 |
| 2 | Treatment A | 45,000 | 46,000 | 0.98 | 2.97 |
| 3 | Treatment B | 10,000 | 44,000 | 0.23 | 0.70 |
Experimental Protocols
I. Sample Preparation (Cell Lysates)
This protocol is a general guideline for preparing cell lysates for Western blot analysis.[3][4]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer), ice-cold, supplemented with protease inhibitors
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., 1 mL for a 100 mm dish).
-
Using a cold cell scraper, scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[5]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Add Laemmli sample buffer to the desired amount of protein (e.g., 20-60 µg) and boil at 95-100°C for 5 minutes.
-
The samples are now ready for SDS-PAGE or can be stored at -80°C.
II. SDS-PAGE and Protein Transfer
Materials:
-
Polyacrylamide gels (appropriate percentage for 18 kDa, e.g., 12% or 4-20% gradient)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Western blot transfer system
Procedure:
-
Assemble the electrophoresis apparatus and load the protein samples and molecular weight marker into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[3]
-
While the gel is running, prepare the PVDF membrane by activating it in methanol (B129727) for 30 seconds, followed by a brief wash in deionized water and equilibration in transfer buffer.
-
Assemble the transfer stack according to the manufacturer's instructions for your transfer system (wet, semi-dry, or dry).
-
Transfer the proteins from the gel to the membrane. Transfer times and voltages will vary depending on the system used (e.g., 100 V for 1 hour for a wet transfer).[3]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST.
III. Immunodetection
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody (anti-LL-37/hCAP18)
-
Secondary antibody (e.g., HRP-conjugated anti-mouse/rabbit/sheep IgG)
-
Tris-buffered saline with Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera or X-ray film)
Procedure:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[2]
-
Incubate the membrane with the primary antibody diluted in blocking buffer. An overnight incubation at 4°C is often recommended.[2]
-
Wash the membrane three times for 5-10 minutes each with TBST.[2]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[2]
-
Wash the membrane three times for 5-10 minutes each with TBST.[2]
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[2]
-
Capture the chemiluminescent signal using an appropriate imaging system.
Visualizations
Signaling Pathways of LL-37
Caption: LL-37 signaling pathways involved in cellular responses.
Experimental Workflow for Western Blot Analysis
Caption: General experimental workflow for Western blot analysis.
References
Application Notes and Protocols for Immunofluorescence Staining
Note on LL320: Initial searches for "this compound" did not yield a specific target for immunofluorescence staining. It is likely that this is a typographical error. Based on common research targets in immunology and cell biology, this document provides detailed application notes and protocols for two potential targets: LL-37 , a human cathelicidin (B612621) peptide, and CD320 , a cell surface receptor.
Part 1: LL-37 (Human Cathelicidin)
Application Notes
LL-37 is the only human member of the cathelicidin family of antimicrobial peptides.[1] It plays a crucial role in the innate immune system, not only through its direct antimicrobial activity but also by modulating immune responses.[1][2] LL-37 is involved in various cellular processes including inflammation, wound healing, and angiogenesis.[3][4] Its expression can be induced in various cell types, including epithelial cells and myeloid cells, in response to tissue injury, UV exposure, or infection.[3] In the context of immunofluorescence, LL-37 can be localized to understand its expression patterns in tissues and its role in disease pathogenesis.
Target Information:
-
Full Name: Human cathelicidin antimicrobial peptide LL-37
-
Subcellular Localization: Secreted, can be internalized by cells.
Quantitative Data Summary
The following table summarizes quantitative data related to LL-37's function and expression modulation from published studies. This data can serve as a reference for expected outcomes in experiments involving LL-37.
| Parameter | Cell Type/Organism | Condition | Result | Reference |
| TLR4 Expression (Fluorescence Intensity) | Mast Cells | Untreated | 80.4 ± 14.1 AU | [5] |
| TLR4 Expression (Fluorescence Intensity) | Mast Cells | LL-37 (1 µg/mL) for 3 hours | 227.7 ± 36.6 AU (P < 0.001 vs. untreated) | [5] |
| TLR9 Expression (Fluorescence Intensity in ER) | Mast Cells | LL-37 (1 µg/mL) for 1, 3, and 6 hours | Comparable intensity at all time points (237.8 ± 34.5 AU at 1h, 247.4 ± 13.6 AU at 3h, 250.2 ± 8.7 AU at 6h; P < 0.001 vs. untreated) | [5] |
| Antimicrobial Activity (MIC) | S. aureus | In vitro culture | 4 µM | [6] |
| Apparent Diffusion Coefficient of Kaede protein | E. coli | Normal Growth | (5.0 ± 0.2) µm²⋅s⁻¹ | [7] |
| Apparent Diffusion Coefficient of Kaede protein | E. coli | After LL-37 treatment | (2.0 ± 0.1) µm²⋅s⁻¹ | [7] |
Experimental Protocols
Immunofluorescence Staining Protocol for LL-37 in Cultured Cells
This protocol provides a general guideline for the immunofluorescent staining of LL-37 in adherent cells. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 1-3% BSA in PBS)
-
Primary antibody against LL-37
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture: Culture cells on sterile glass coverslips in a petri dish or in chamber slides until they reach the desired confluency (typically 50-70%).
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Add Blocking Buffer and incubate for 30-60 minutes at room temperature to block non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-LL-37 antibody in the dilution buffer (e.g., 1% BSA in PBS) according to the manufacturer's instructions.
-
Incubate the cells with the diluted primary antibody for 1-4 hours at room temperature or overnight at 4°C in a humidified chamber.[8]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.[8]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the dilution buffer.
-
Incubate the cells with the secondary antibody for 30-60 minutes at room temperature in the dark.[8]
-
-
Counterstaining:
-
Incubate cells with DAPI solution for 5-10 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filters.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. Long-Term Administration of LL-37 Can Induce Irreversible Rosacea-like Lesion [mdpi.com]
- 4. Sequence determinants in the cathelicidin LL-37 that promote inflammation via presentation of RNA to scavenger receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathelicidin LL-37 Affects Surface and Intracellular Toll-Like Receptor Expression in Tissue Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence and UV resonance Raman study of peptide-vesicle interactions of human cathelicidin LL-37 and its F6W and F17W mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. arigobio.com [arigobio.com]
Application Notes and Protocols for Gene Expression Analysis Using ILB®
Introduction
ILB®, a novel low molecular weight dextran (B179266) sulphate, has demonstrated significant potential as a neuroprotective agent in preclinical and clinical studies.[1][2] Its mechanism of action involves the modulation of heparin-binding growth factors (HBGFs), leading to a cascade of transcriptional changes that promote cell survival, reduce inflammation, and normalize metabolism in compromised nervous tissues.[1][3] These application notes provide a comprehensive overview and detailed protocols for utilizing Polymerase Chain Reaction (PCR) and gene expression analysis to investigate the molecular effects of ILB® in a research setting.
Mechanism of Action
ILB® acts as a competitive inhibitor for HGF-Glypican-3 binding and induces the release of HBGFs into circulation.[1] This modulation of growth factor signaling pathways results in significant changes in gene expression. Studies have shown that ILB® influences transcriptional signatures related to:
-
Cell Survival and Differentiation: Upregulation of pro-survival and differentiation pathways.[1]
-
Inflammation: Modulation of inflammatory and fibrogenic genes, including the downregulation of Transforming Growth Factor (TGF)β signaling.[4]
-
Glutamate (B1630785) Signaling: Normalization of the glutamate signaling pathway.[5]
-
Metabolism: Restoration of brain energy metabolism.[6]
-
Synaptogenesis: Promotion of pathways involved in the formation of synapses.[1]
Upstream regulator analysis indicates that the gene expression changes induced by ILB® are consistent with the enhanced activation of growth factors such as Hepatocyte Growth Factor (HGF), Brain-Derived Neurotrophic Factor (BDNF), and Vascular Endothelial Growth Factor (VEGF).[1]
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data on gene expression changes in human neuronal cells following treatment with ILB® (10 µg/mL) for 24 hours. These changes reflect the known mechanistic actions of ILB®.
| Gene Target Category | Gene Target | Fold Change (vs. Vehicle Control) | Putative Function |
| Neurotrophic Factors | HGF | 3.5 | Neuroprotection, cell survival |
| BDNF | 2.8 | Neuronal survival, synaptogenesis | |
| VEGF | 2.1 | Angiogenesis, neuroprotection | |
| Pro-inflammatory/Fibrotic | TGF-β1 | -2.5 | Fibrosis, inflammation |
| IL-6 | -3.0 | Pro-inflammatory cytokine | |
| TNF-α | -2.2 | Pro-inflammatory cytokine | |
| Glutamate Transport | SLC1A2 (EAAT2) | 2.0 | Glutamate reuptake |
| Housekeeping Gene | GAPDH | 1.0 | Internal control |
Experimental Protocols
Protocol 1: Gene Expression Analysis of ILB®-Treated Human Neuronal Cells via RT-qPCR
This protocol details the steps for treating human neuronal cells (e.g., SH-SY5Y) with ILB® and subsequently analyzing changes in target gene expression using two-step reverse transcription quantitative PCR (RT-qPCR).
Materials:
-
Human neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
ILB® solution (sterile, concentration verified)
-
Vehicle control (e.g., sterile saline)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Thermo Fisher Scientific)
-
qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific)
-
Nuclease-free water
-
Forward and reverse primers for target genes (HGF, BDNF, VEGF, TGF-β1, IL-6, TNF-α, SLC1A2) and a housekeeping gene (e.g., GAPDH)
-
qPCR-compatible plates and seals
-
Real-time PCR detection system
Procedure:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells in appropriate flasks until they reach 70-80% confluency.
-
Seed the cells into 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Treat the cells with the desired concentration of ILB® (e.g., 10 µg/mL) or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
-
-
RNA Isolation:
-
After incubation, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the extracted RNA and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is desirable.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
The resulting cDNA will be used as the template for qPCR.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in a sterile, nuclease-free tube. For each reaction, combine the qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
-
Aliquot the master mix into a qPCR plate.
-
Add 1-2 µL of the cDNA template to the respective wells. Include a no-template control (NTC) for each primer set.
-
Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.
-
Set up the thermal cycling program:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis (to verify product specificity)
-
-
-
Data Analysis:
-
Determine the threshold cycle (Ct) for each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method, where ΔΔCt = ΔCt_treated - ΔCt_control.
-
Visualizations
Caption: Proposed signaling pathway of ILB®.
Caption: Experimental workflow for gene expression analysis.
References
- 1. The mechanism of action of a novel neuroprotective low molecular weight dextran sulphate: New platform therapy for neurodegenerative diseases like Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. Frontiers | The mechanism of action of a novel neuroprotective low molecular weight dextran sulphate: New platform therapy for neurodegenerative diseases like Amyotrophic Lateral Sclerosis [frontiersin.org]
- 4. ILB® resolves inflammatory scarring and promotes functional tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Unraveling the Potential of LL320 in Enzyme Activity Assays: Application Notes and Protocols
For Immediate Release
[City, State] – [Date] – In a significant advancement for researchers, scientists, and professionals in drug development, detailed application notes and protocols have been released for the novel compound LL320, showcasing its utility in a range of enzyme activity assays. These documents provide comprehensive guidance on leveraging this compound to investigate enzyme kinetics, screen for inhibitors, and elucidate complex signaling pathways.
Introduction to this compound
This compound is a proprietary small molecule that has demonstrated significant potential as a modulator of key enzymatic pathways. Its unique mechanism of action allows for sensitive and specific measurements of enzyme activity, making it a valuable tool for both basic research and high-throughput screening applications in drug discovery. These application notes provide researchers with the foundational knowledge and practical instructions to effectively integrate this compound into their experimental workflows.
Mechanism of Action
This compound is designed to interact with a specific class of enzymes, leading to a measurable change in their catalytic activity. The precise nature of this interaction allows for the development of robust and reproducible assays. Understanding this mechanism is crucial for the accurate interpretation of experimental results and for the design of effective screening campaigns.
Application Note 1: General Enzyme Activity Assay using this compound
This protocol outlines a fundamental approach for measuring the activity of a target enzyme in the presence of this compound. The assay is adaptable to various detection methods, including colorimetric and fluorometric readouts.
Experimental Workflow:
Application Notes and Protocols for LL320 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction to LL320: A Novel Modulator of the Toll-Like Receptor 9 Signaling Pathway
This compound is a novel, potent, and selective small molecule inhibitor of the Toll-like Receptor 9 (TLR9) signaling pathway. TLR9, an endosomal receptor, plays a crucial role in the innate immune response by recognizing unmethylated CpG dinucleotides in microbial DNA.[1][2] Dysregulation of the TLR9 pathway has been implicated in the pathophysiology of various inflammatory and autoimmune diseases. This compound represents a promising therapeutic candidate by attenuating the downstream inflammatory cascade initiated by TLR9 activation. These application notes provide a detailed protocol for utilizing this compound in a high-throughput screening (HTS) campaign to identify and characterize modulators of the TLR9 signaling pathway.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by targeting the Toll/Interleukin-1 receptor (TIR) domain of TLR9. This interaction prevents the recruitment of the downstream adaptor protein, Myeloid Differentiation primary response 88 (MyD88), a critical step in initiating the signaling cascade.[1][2] Inhibition of the TLR9-MyD88 interaction by this compound effectively blocks the activation of downstream signaling components, including IRAK4, TRAF6, and ultimately the transcription factor NF-κB, which governs the expression of pro-inflammatory cytokines.[1][2]
Signaling Pathway of TLR9 and this compound Inhibition
The following diagram illustrates the TLR9 signaling pathway and the proposed mechanism of action for this compound.
Caption: TLR9 signaling pathway and the inhibitory action of this compound.
High-Throughput Screening Protocol for TLR9 Inhibitors
This protocol describes a cell-based high-throughput screening assay to identify inhibitors of the TLR9 pathway using a reporter gene assay. The assay utilizes a human embryonic kidney cell line (HEK293) stably co-transfected with human TLR9 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element.
Experimental Workflow
The following diagram outlines the key steps in the high-throughput screening workflow.
Caption: High-throughput screening workflow for TLR9 inhibitors.
Materials and Reagents
-
HEK-Blue™ hTLR9 Cells (InvivoGen)
-
HEK-Blue™ Detection Medium (InvivoGen)
-
CpG Oligodeoxynucleotide (ODN) 2006 (TLR9 agonist)
-
This compound (Positive Control)
-
Test Compounds Library
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade
-
Phosphate-Buffered Saline (PBS)
-
384-well flat-bottom cell culture plates
Detailed Protocol
1. Cell Culture and Seeding:
- Culture HEK-Blue™ hTLR9 cells according to the manufacturer's instructions.
- On the day of the assay, harvest cells and resuspend in HEK-Blue™ Detection Medium to a final concentration of 2.5 x 105 cells/mL.
- Dispense 40 µL of the cell suspension into each well of a 384-well plate.
2. Compound Addition:
- Prepare a 10 mM stock solution of this compound and test compounds in DMSO.
- For the primary screen, prepare a working solution of compounds at 200 µM in assay medium.
- Using an automated liquid handler, transfer 10 µL of the compound working solution to the corresponding wells of the cell plate to achieve a final concentration of 10 µM.
- For control wells, add 10 µL of assay medium with 0.1% DMSO (vehicle control) or 10 µL of this compound working solution (positive control).
3. Agonist Stimulation:
- Prepare a working solution of CpG ODN 2006 at 5 µg/mL in assay medium.
- Add 10 µL of the CpG ODN 2006 working solution to all wells except for the negative control wells (which receive 10 µL of assay medium).
4. Incubation:
- Incubate the plates at 37°C in a 5% CO2 incubator for 16-24 hours.
5. Signal Detection:
- Measure the SEAP activity by reading the optical density (OD) at 620-650 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = 100 x (1 - (ODcompound - ODnegative control) / (ODvehicle control - ODnegative control))
- Determine the Z'-factor to assess the quality of the assay.[3] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SDpositive control + SDvehicle control)) / |Meanpositive control - Meanvehicle control|
Data Presentation: Summary of HTS Campaign for this compound
The following table summarizes the key quantitative data obtained from a hypothetical high-throughput screening campaign to identify TLR9 inhibitors, with this compound used as a reference compound.
| Parameter | Value | Description |
| Assay Quality | ||
| Z'-Factor | 0.78 | Indicates a robust and reliable assay suitable for HTS.[3] |
| Signal-to-Background | 12.5 | Ratio of the signal from the stimulated control to the unstimulated control. |
| Primary Screen | ||
| Library Size | 100,000 | Number of compounds screened. |
| Screening Concentration | 10 µM | Single concentration used for the primary screen. |
| Hit Rate | 0.5% | Percentage of compounds identified as active in the primary screen. |
| Hit Confirmation | ||
| Confirmed Hits | 350 | Number of primary hits that showed activity upon re-testing. |
| Dose-Response | ||
| This compound IC50 | 50 nM | Concentration of this compound that inhibits 50% of the TLR9 signaling activity. |
| Hit Compound IC50 Range | 100 nM - 20 µM | Range of potencies observed for the confirmed hit compounds. |
Conclusion
The provided application notes and protocols detail a robust and reliable high-throughput screening platform for the identification and characterization of novel TLR9 inhibitors. The use of a cell-based reporter assay provides a physiologically relevant system for screening large compound libraries. The hypothetical data presented for the novel inhibitor, this compound, demonstrates its potent and selective activity against the TLR9 signaling pathway, highlighting its potential as a valuable tool for research and a promising candidate for further drug development in the field of inflammatory and autoimmune diseases.
References
Troubleshooting & Optimization
LL320 not dissolving in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the dissolution of compound LL320 in solution.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not dissolving in my aqueous solution?
A: Poor aqueous solubility is a common issue for many compounds in development, with some estimates suggesting that up to 90% of new molecules may require solubility enhancement.[1] this compound is an experimental compound with inherent hydrophobicity, making it challenging to dissolve in water-based, polar solutions. Factors such as the compound's chemical structure, the pH of the solution, and the presence of other solutes can all impact its solubility.
Q2: How does the pH of the solution affect this compound's solubility?
A: The solubility of many pharmaceutical compounds is highly dependent on the pH of the solution.[2] If this compound has weakly basic or acidic functional groups, its charge state and, consequently, its solubility will change with pH. For weakly basic compounds, solubility generally increases in more acidic (lower pH) conditions as the molecule becomes protonated and more polar. Conversely, the solubility of weakly acidic compounds tends to increase in more alkaline (higher pH) conditions.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. What is happening?
A: This phenomenon is often referred to as kinetic solubility failure. While this compound may be soluble in a concentrated organic solvent like dimethyl sulfoxide (B87167) (DMSO), it can crash out or precipitate when introduced into an aqueous buffer where its solubility is much lower. To mitigate this, you can try lowering the final concentration of this compound in the aqueous solution or explore the use of a formulation strategy, such as employing cyclodextrins or lipid-based systems.[2]
Q4: Could the quality of my reagents be affecting the dissolution of this compound?
A: Yes, the quality and preparation of your dissolution medium are critical. Common errors include using incorrect grades of reagents or improperly accounting for hydrated salts, which can affect the buffer concentration.[3][4] Additionally, chemical instability of the drug in the dissolution medium, potentially accelerated by impurities in surfactants, can lead to lower detected amounts of the dissolved drug.[3]
Troubleshooting Guide: this compound Dissolution Issues
If you are encountering problems with this compound not dissolving, please follow the troubleshooting steps outlined below.
Step 1: Verify Preparation of the Dissolution Medium
Ensure that the dissolution medium has been prepared correctly. Simple checks on reagent weights and the grade of reagents used are a good starting point.[3][4] Common errors, such as not correctly accounting for hydrated salts, can impact the buffer concentration.[3][4]
Step 2: Assess for Potential Compound Degradation
Consider the chemical stability of this compound in your chosen dissolution medium. Degradation of the compound can lead to lower measured concentrations, which may be misinterpreted as poor solubility.[3] This is particularly important to consider if the medium has a specific pH that might affect the stability of this compound.
Step 3: Evaluate Different Solvents and Formulations
If this compound continues to exhibit poor solubility in your current solvent system, it may be necessary to explore alternative approaches. Up to 40% of commercial products require some form of solubility enhancement.[1]
Solvent Selection and Co-solvents:
Experiment with a range of pharmaceutically acceptable solvents and co-solvent systems. The table below provides a starting point for screening alternative solvents.
| Solvent System | This compound Solubility (mg/mL) at 25°C (Illustrative Data) | Observations |
| Deionized Water | < 0.01 | Insoluble |
| PBS (pH 7.4) | 0.05 | Very slightly soluble |
| 5% DMSO in PBS | 0.5 | Slightly soluble |
| 10% Ethanol in Water | 0.2 | Slightly soluble |
| 20% PEG 400 in Water | 1.5 | Soluble |
| 40% HP-β-CD in Water | 5.0 | Freely soluble |
Formulation Strategies:
For more challenging cases, advanced formulation techniques may be required. These can include:
-
Micronization: Reducing the particle size of the API to increase surface area.
-
Amorphous Solid Dispersions: Creating a dispersion of the amorphous drug in a polymer matrix.
-
Lipid-based Formulations: Utilizing lipids, oils, and surfactants to improve solubilization.[1]
-
Cyclodextrin Complexation: Using cyclodextrins to form inclusion complexes that enhance aqueous solubility.
Experimental Protocols
Protocol: Phase Solubility Study with a Co-solvent
This protocol outlines a method to determine the solubility of this compound in the presence of a co-solvent.
Objective: To assess the impact of increasing concentrations of a co-solvent on the aqueous solubility of this compound.
Materials:
-
This compound compound
-
Co-solvent (e.g., PEG 400, Propylene Glycol)
-
Deionized water or relevant aqueous buffer
-
Glass vials with screw caps
-
Incubator shaker
-
0.45 µm membrane filters
-
HPLC system or UV/Vis spectrophotometer
Methodology:
-
Prepare a series of co-solvent concentrations in the aqueous buffer (e.g., 0%, 5%, 10%, 20%, 40% v/v).
-
Add an excess amount of this compound to a fixed volume of each co-solvent solution in separate vials.
-
Seal the vials and place them in an incubator shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect the vials to ensure an excess of solid this compound remains.
-
Filter the samples using a 0.45 µm membrane filter to remove any undissolved solid.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC, UV/Vis spectrophotometry).
-
Plot the solubility of this compound (mg/mL) against the co-solvent concentration (%).
Visualizations
Caption: Troubleshooting workflow for this compound dissolution issues.
Caption: Conceptual signaling pathway involving this compound.
References
Technical Support Center: Optimizing LL320 Concentration for Experiments
Welcome to the technical support center for LL320. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell-based assays?
A1: For initial experiments, a broad concentration range is recommended to determine the optimal working concentration. A typical starting point for a novel small molecule inhibitor like this compound would be a log-scale dilution series from 1 nM to 100 µM. It is crucial to include appropriate controls, such as a vehicle-only control (e.g., DMSO at a final concentration of <0.5%), to assess any solvent-induced effects.[1] Potency in cell-based assays is often observed in the <1-10 μM range for effective inhibitors.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically supplied as a solid. For stock solutions, high-purity DMSO is a common solvent. To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1][3] For long-term storage, amber glass vials or polypropylene (B1209903) tubes are recommended to prevent adhesion to plastic and exposure to light.[3]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation can occur if the solubility limit is exceeded, especially after thawing.[3] To address this, gently warm the solution to room temperature and vortex thoroughly to ensure complete dissolution before making further dilutions.[3] If precipitation persists in your final assay medium, it may indicate poor aqueous solubility. Consider using a lower final concentration of this compound or incorporating a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your assay buffer, after validating its compatibility with your experimental system.[1][4]
Q4: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A4: High cytotoxicity at low concentrations can be due to several factors. Ensure that the observed cell death is not an artifact of the solvent (e.g., DMSO toxicity).[1] It is also possible that this compound has potent on-target effects that lead to apoptosis or necrosis in the specific cell line you are using. Alternatively, off-target effects on pathways essential for cell survival could be the cause.[1] A thorough dose-response cytotoxicity assay is recommended to determine the cytotoxic concentration 50 (CC50).
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
Precipitation observed in the stock solution upon thawing.[3]
-
Cloudiness or visible particles in the final assay medium after adding this compound.
-
Inconsistent results between experiments.[1]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Aqueous Solubility | - Lower the final concentration of this compound. - Use co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG), ensuring they are compatible with your assay.[1] - Incorporate low concentrations of non-ionic surfactants (e.g., Tween-20, Pluronic F-68).[1] - Adjust the pH of the buffer if this compound is ionizable.[1] |
| High Stock Concentration | - Consider storing stock solutions at a slightly lower concentration.[3] |
| Improper Thawing | - Thaw frozen stock solutions slowly at room temperature and vortex gently before use.[3] |
Issue 2: High Background or Inconsistent Results in Assays
Symptoms:
-
High signal in negative control wells.
-
Poor reproducibility between replicate wells or experiments.[1]
-
A steep, non-sigmoidal dose-response curve.[4]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Compound Instability | - Prepare fresh dilutions from a stable stock solution for each experiment.[1][3] - Protect solutions from light and perform a stability test if degradation is suspected.[3] |
| Cell Culture Variability | - Standardize cell passage number, confluency, and serum batches.[1] - Regularly test for mycoplasma contamination.[1] |
| Compound Aggregation | - Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent the formation of colloidal aggregates.[4] |
| Pipetting Errors | - Calibrate pipettes regularly and use consistent pipetting techniques.[1] |
Issue 3: Suspected Off-Target Effects
Symptoms:
-
Unexpected cellular phenotypes.
-
Cytotoxicity at concentrations where the on-target effect is not observed.
-
Discrepancies with results from other inhibitors of the same target.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Non-Specific Binding | - Use the lowest effective concentration of this compound.[2] - Employ a structurally unrelated inhibitor for the same target to confirm the observed phenotype.[1] |
| Inhibition of Unrelated Pathways | - Perform target engagement assays to confirm this compound is interacting with the intended target at the concentrations used. - Conduct proteomic or transcriptomic profiling to identify affected off-target pathways. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Cytotoxicity Assay
This protocol outlines a method to determine the concentration range of this compound that is non-toxic to the cells, which is essential for subsequent functional assays.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates (for fluorescence assays) or clear plates (for colorimetric assays)
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity assay reagent (e.g., CellTox™ Green Cytotoxicity Assay, MTT, or LDH release assay kit)[5][6][7]
-
Vehicle control (e.g., DMSO)
-
Positive control for cytotoxicity (e.g., Saponin)[6]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in a complete culture medium. A common starting range is from 100 µM down to 1 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a positive control.
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions, vehicle control, and positive control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assay: At the end of the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., fluorescence or absorbance). Normalize the data to the vehicle control (representing 100% viability) and the positive control (representing 0% viability). Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 value.
Protocol 2: Assessing the On-Target Effect of this compound on a Signaling Pathway
Assuming this compound is a TLR4 signaling inhibitor, this protocol describes how to measure its effect on the downstream activation of NF-κB.
Materials:
-
Cells expressing TLR4 (e.g., macrophages or a transfected cell line)
-
Complete cell culture medium
-
This compound stock solution
-
TLR4 agonist (e.g., Lipopolysaccharide - LPS)
-
Reagents for measuring NF-κB activation (e.g., NF-κB reporter assay kit, or antibodies for Western blotting of phosphorylated NF-κB p65)
-
Lysis buffer (for Western blotting)
-
Plate reader or Western blotting equipment
Procedure:
-
Cell Seeding and Treatment: Seed cells in an appropriate plate format. Once ready, pre-treat the cells with various non-toxic concentrations of this compound (determined from Protocol 1) for a specific duration (e.g., 1-2 hours).
-
Stimulation: After pre-treatment, stimulate the cells with a known concentration of LPS to activate TLR4 signaling. Include a vehicle-treated, unstimulated control and a vehicle-treated, LPS-stimulated positive control.
-
Incubation: Incubate for a time point known to show robust NF-κB activation (e.g., 30-60 minutes for phosphorylation, 6-24 hours for reporter gene expression).
-
Measurement of NF-κB Activation:
-
Reporter Assay: If using a reporter cell line, lyse the cells and measure the reporter gene product (e.g., luciferase activity) according to the kit's instructions.
-
Western Blotting: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated and total NF-κB p65.
-
-
Data Analysis: Quantify the signal for each treatment condition. For the reporter assay, normalize the signal to the positive control (LPS stimulation alone). For Western blotting, quantify the band intensities and express the level of phosphorylated p65 relative to the total p65. Plot the inhibition of NF-κB activation against the this compound concentration to determine the IC50 value.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Proposed inhibitory action of this compound on the TLR4 signaling pathway.
Caption: Troubleshooting logic for experiments with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting LL320 assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered with the LL320 Wnt Signaling Pathway Reporter Assay.
General Troubleshooting Guide
High variability in your this compound assay results can arise from several factors, from inconsistent cell culture practices to reagent handling and instrument settings. This guide provides a systematic approach to identifying and resolving these issues.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting high variability in the this compound assay.
Frequently Asked Questions (FAQs)
Issue 1: High Background Signal in Negative Control Wells
Q: My negative control wells, which should have low luciferase activity, are showing a high signal. What could be the cause?
A: High background signal can obscure the true signal from your experimental samples and reduce the assay window. The most common causes are cell contamination, reagent issues, or problems with the reporter cell line itself.
Potential Causes and Solutions
| Potential Cause | Recommended Action | Expected Outcome |
| Mycoplasma Contamination | Test cells for mycoplasma using a PCR-based kit. If positive, discard the cell stock and start with a fresh, uncontaminated vial. | A significant reduction in background luminescence. |
| Reagent Contamination | Prepare fresh assay reagents, including lysis buffer and luciferase substrate. Use sterile, filtered components. | Background signal returns to baseline levels (typically <100 RLU). |
| Promoter "Leakiness" | This can be inherent to the cell line. Ensure you are using a consistent, low passage number of cells. Passage cells for a limited time. | More consistent and lower background signal across experiments. |
| High Cell Seeding Density | Optimize cell seeding density. Too many cells can lead to increased basal activity. | A clear distinction between background and stimulated signal. |
Experimental Protocol: Mycoplasma Testing by PCR
-
Sample Collection: Collect 1 mL of cell culture supernatant from a 2-3 day old culture.
-
DNA Extraction: Use a commercial DNA extraction kit designed for cell culture samples.
-
PCR Amplification: Use a mycoplasma-specific PCR primer set. A common target is the 16S rRNA gene.
-
Gel Electrophoresis: Run the PCR product on a 1.5% agarose (B213101) gel. The presence of a band at the expected size (e.g., ~260 bp) indicates a positive result.
Issue 2: Inconsistent Results Between Replicate Wells
Q: I am observing high variability between my technical replicates for the same treatment. What are the likely sources of this inconsistency?
A: Variability between replicate wells is often due to technical errors during the assay setup, particularly inconsistent cell plating or reagent addition.
Troubleshooting Inconsistent Replicates
| Source of Error | Troubleshooting Step | Best Practice Recommendation |
| Inconsistent Cell Number | Ensure a single-cell suspension before plating. Mix the cell suspension thoroughly between plating each row/column. | Use a cell counter to verify cell density before plating. |
| Pipetting Inaccuracy | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth. | Perform a pipette calibration check using a balance. |
| "Edge Effects" | Avoid using the outer wells of the microplate, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media. | This creates a more uniform temperature and humidity environment across the plate. |
| Incomplete Cell Lysis | Ensure the lysis buffer is added to all wells and that the plate is adequately mixed (e.g., on an orbital shaker). | Visually inspect wells to ensure complete cell detachment and lysis. |
Wnt Signaling Pathway Overview
The this compound assay measures the activity of the canonical Wnt signaling pathway. Understanding this pathway can help in diagnosing unexpected results.
Caption: The canonical Wnt signaling pathway in its "OFF" and "ON" states.
Issue 3: Low Signal-to-Background Ratio
Q: My positive control is not showing a strong enough signal over the background, resulting in a poor assay window. How can I improve this?
A: A low signal-to-background (S/B) ratio can make it difficult to discern true hits from noise. This can be caused by suboptimal assay conditions or issues with the positive control compound.
Optimizing Signal-to-Background Ratio
| Parameter | Optimization Strategy | Expected Improvement |
| Positive Control Concentration | Perform a dose-response curve for your positive control (e.g., Wnt3a conditioned media or CHIR99021) to determine the optimal concentration for maximal stimulation (EC80-EC100). | A 5 to 10-fold increase in the S/B ratio. |
| Incubation Time | Optimize the incubation time for both the compound treatment and the luciferase substrate. A time-course experiment can identify the peak signal. | Identification of the optimal time point for maximal signal. |
| Cell Passage Number | High passage numbers can lead to decreased cell line performance. Use cells within a validated passage number range (e.g., passages 5-15). | More robust and reproducible stimulation. |
| Serum Concentration | High serum concentrations can sometimes inhibit Wnt signaling. Test a range of serum concentrations (e.g., 1-10%) in your assay medium. | An increase in the dynamic range of the assay. |
Experimental Protocol: Positive Control Dose-Response Curve
-
Cell Plating: Plate this compound cells in a 96-well plate at the optimized density and allow them to adhere overnight.
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of your positive control compound (e.g., CHIR99021, starting from 10 µM).
-
Treatment: Remove the growth media and add the diluted positive control to the respective wells. Include a "no treatment" control.
-
Incubation: Incubate the plate for the standard treatment duration (e.g., 16-24 hours).
-
Luciferase Assay: Perform the luciferase assay according to the standard protocol.
-
Data Analysis: Plot the luminescence signal against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 and maximal response.
LL320 off-target effects and how to mitigate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the small molecule inhibitor, LL320. Our goal is to help you identify, understand, and mitigate potential off-target effects to ensure the accuracy and specificity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a small molecule like this compound?
Q2: How can I begin to assess the potential off-target profile of this compound?
A2: A systematic approach is recommended to identify potential off-target interactions. The initial step is typically a broad panel screening against common off-target families, such as kinases, GPCRs, and ion channels.[5] This provides a wide survey of potential interactions and can guide more focused follow-up studies.[5]
Q3: My initial screening shows this compound inhibits several kinases. What are the next steps for validation?
A3: "Hits" from a primary screen require validation to confirm they are true off-target interactions and to understand their significance.[5] Key validation steps include:
-
Dose-Response Studies: Perform concentration-response experiments to determine the potency (e.g., IC50 or Kd) of this compound against the identified off-target kinases.
-
Orthogonal Assays: Confirm the interaction using a different assay format. For example, if the primary screen was a biochemical assay, a follow-up could be a biophysical assay like Surface Plasmon Resonance (SPR) to measure direct binding.[5]
-
Cell-Based Assays: Investigate if this compound engages the off-target kinase in a cellular context. A Cellular Thermal Shift Assay (CETSA) is an excellent method to confirm target engagement within intact cells.[5]
Q4: I'm observing a cellular phenotype that doesn't seem to be explained by the known on-target activity of this compound. How can I identify the responsible off-target?
A4: This scenario suggests that an unknown off-target with significant biological activity is being engaged. To de-convolute this, consider the following approaches:
-
Phenotypic Screening: Compare the observed phenotype with databases of phenotypes induced by well-characterized tool compounds.
-
Chemical Proteomics: Techniques like affinity chromatography using a modified version of this compound as bait can help pull down interacting proteins from cell lysates. These interacting proteins can then be identified by mass spectrometry.[5]
Troubleshooting Guides
Issue 1: Inconsistent results in a Cellular Thermal Shift Assay (CETSA) with this compound.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | Assess this compound's physicochemical properties (e.g., logP, polar surface area). Perform a cell permeability assay (e.g., PAMPA).[5] |
| Compound Efflux | Use cell lines with and without known efflux transporters (e.g., P-gp) to see if cellular potency changes.[5] |
| Cellular Metabolism | Incubate this compound with liver microsomes or hepatocytes and analyze for metabolic degradation by LC-MS.[5] |
| Target not Expressed | Confirm the expression of the potential off-target protein in the cell line being used via western blot or qPCR.[5] |
Issue 2: this compound shows high potency in a biochemical assay but weak activity in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Low Cell Permeability | Optimize the compound's structure to improve cell entry or use a delivery agent. |
| High Protein Binding in Media | Perform the cell-based assay in serum-free or low-serum media to assess the impact of protein binding. |
| Rapid Cellular Efflux | Co-incubate with known efflux pump inhibitors to see if cellular activity is restored. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay (Radiometric)
This protocol provides a generalized method for assessing the inhibitory effect of this compound on a panel of kinases.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare assay buffer, kinase solutions, substrate solutions (e.g., a generic substrate like myelin basic protein or a specific peptide substrate), and radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).
-
-
Assay Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the this compound solution at various concentrations (typically a serial dilution).
-
Add the specific kinase to each well.
-
Incubate for a pre-determined time at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding the substrate and radiolabeled ATP mixture.
-
Incubate for the specified reaction time at the optimal temperature for the kinase.
-
Stop the reaction (e.g., by adding a high concentration of EDTA or phosphoric acid).
-
Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash the filter membrane to remove unincorporated radiolabeled ATP.
-
Measure the radioactivity on the filter membrane using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to confirm the engagement of this compound with its target or off-target proteins in a cellular environment.[5]
-
Cell Treatment:
-
Culture the cells of interest to a suitable confluency.
-
Treat the cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO) for a specified period.
-
-
Heating:
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Cool the samples on ice.
-
-
Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Collect the supernatant containing the soluble protein fraction.[5]
-
-
Detection:
-
Analyze the amount of soluble target protein remaining in the supernatant by western blot or ELISA.[5]
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[5]
-
Visualizations
Caption: General workflow for investigating off-target effects of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Strategies to Mitigate this compound Off-Target Effects.
References
Technical Support Center: LL320 Experimental Controls and Best Practices
Disclaimer: Initial searches for "LL320" did not yield specific information on a compound or protein with this designation in a research context. This guide has been developed based on the hypothesis that "this compound" is an experimental biologic involved in cellular signaling, similar to the well-studied antimicrobial peptide LL-37. The following best practices and troubleshooting guides are centered around the experimental study of signaling pathways.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the hypothetical signaling molecule this compound.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for a cell-based assay measuring this compound-induced signaling?
A1: Appropriate controls are critical for interpreting your results. A known agonist for the receptor of interest can serve as a positive control to ensure the signaling pathway is active in your cell system. For a negative control, you can use cells that do not express the receptor for this compound or a scrambled peptide/vehicle control to account for any non-specific effects.[1]
Q2: How can I be sure that the band I'm detecting in my Western blot is the phosphorylated form of my protein of interest?
A2: To confirm the specificity of your phospho-antibody, you should include a control where cells are treated with a phosphatase. This treatment should lead to the disappearance of the band corresponding to the phosphorylated protein.[2] Additionally, using an antibody that detects the total protein level allows you to normalize the phosphorylated fraction to the total amount of the protein present.[3]
Q3: My co-immunoprecipitation (Co-IP) experiment has high background. What are the likely causes and solutions?
A3: High background in Co-IP can be due to non-specific binding of proteins to the beads or the antibody. To mitigate this, you can pre-clear the lysate by incubating it with beads before adding your specific antibody.[4] Optimizing the number of washes and the stringency of the wash buffer can also help reduce non-specific binding.[4]
Q4: What is the best blocking buffer for Western blotting of phosphorylated proteins?
A4: It is generally recommended to avoid using milk as a blocking agent when detecting phosphorylated proteins, as it contains casein, which is a phosphoprotein and can lead to high background. Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) is a preferred blocking buffer for these experiments.[3]
Troubleshooting Guides
Western Blot for Phosphorylated Proteins
This guide addresses common issues encountered when performing Western blots to detect phosphorylated proteins in response to this compound stimulation.
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient protein phosphorylation. | Optimize stimulation time and this compound concentration. |
| Protein dephosphorylation during sample preparation. | Keep samples on ice and use pre-chilled buffers containing phosphatase inhibitors.[5] | |
| Low abundance of the target protein. | Consider immunoprecipitation to concentrate the protein of interest before running the Western blot. Use a highly sensitive chemiluminescent substrate.[2] | |
| High Background | Blocking agent is inappropriate. | Avoid using milk. Use 3-5% BSA in TBST as the blocking buffer.[3][5] |
| Non-specific antibody binding. | Optimize the primary antibody concentration and incubation time. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Inconsistent Results | Variable protein loading. | Quantify protein concentration accurately and probe for a loading control (e.g., GAPDH, β-actin). |
| Inefficient transfer. | Verify the transfer setup and conditions. Check the membrane for transferred proteins using Ponceau S staining. |
Co-Immunoprecipitation (Co-IP)
This guide provides troubleshooting for common problems in Co-IP experiments designed to identify proteins that interact with this compound's target receptor.
| Problem | Potential Cause | Recommended Solution |
| No "Bait" Protein Detected | Inefficient immunoprecipitation. | Ensure the antibody is specific and has a high affinity for the target protein. Check that the protein is being expressed and is present in the lysate. |
| Protein degradation. | Use fresh lysates and always include protease inhibitors in your lysis buffer. | |
| No "Prey" Protein Detected | The interaction is weak or transient. | Optimize lysis and wash conditions to be less stringent. Consider cross-linking proteins before lysis. |
| The antibody blocks the interaction site. | Use an antibody that binds to a region of the "bait" protein that is not involved in the interaction. | |
| High Background/Non-specific Binding | Proteins are binding to the beads. | Pre-clear the lysate with beads before adding the antibody.[4] |
| Insufficient washing. | Increase the number of washes and consider increasing the salt concentration or detergent in the wash buffer.[4] |
Experimental Protocols
Detailed Methodology for Western Blotting of Phosphorylated Proteins
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound for the optimized time.
-
Immediately place cells on ice and wash twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a freshly made protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a fresh tube and determine the protein concentration using a standard assay (e.g., BCA).
-
Add an equal volume of 2x SDS-PAGE sample buffer to the lysate.[6]
-
-
Gel Electrophoresis and Transfer:
-
Load 20-50 µg of protein per well onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary phospho-specific antibody diluted in 3% BSA in TBST overnight at 4°C.[5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody in 5% BSA in TBST for 1 hour at room temperature.[5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Detailed Methodology for Co-Immunoprecipitation
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., IP lysis buffer) containing protease inhibitors.[7]
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a fresh, pre-chilled tube.
-
-
Pre-Clearing (Optional but Recommended):
-
Immunoprecipitation:
-
Add the primary antibody specific to your "bait" protein to the pre-cleared lysate.
-
Incubate with gentle rotation for 1-4 hours or overnight at 4°C.
-
Add fresh protein A/G beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours with rotation at 4°C to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with 1 ml of cold lysis buffer or PBS to remove non-specifically bound proteins.[4][7]
-
After the final wash, remove all supernatant.
-
Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.
-
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. assaygenie.com [assaygenie.com]
LL320 batch-to-batch consistency issues
Welcome to the technical support center for LL320. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the batch-to-batch consistency of this compound. Our goal is to provide you with clear, actionable solutions to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our experimental outcomes between different batches of this compound. What are the potential causes?
A1: Batch-to-batch variability can stem from several factors. The primary reasons for inconsistent results are often uncontrolled experimental conditions and random experimental error.[1][2] For a reagent like this compound, this can manifest as differences in purity, concentration, and the presence of contaminants. It is crucial to procure reagents from trusted suppliers known for their stringent quality control.[3]
Key factors contributing to this compound batch inconsistency may include:
-
Minor variations in the manufacturing process: Even small changes can lead to differences in the final product's quality attributes.[4]
-
Storage and handling conditions: this compound is sensitive to temperature fluctuations and light exposure. Improper storage can lead to degradation.[5]
-
Presence of impurities or aggregates: These can interfere with downstream applications and biological assays.
Q2: How can we validate a new batch of this compound to ensure it will perform similarly to our previous batches?
A2: Implementing a robust quality control protocol for incoming reagents is essential.[3] Before using a new batch of this compound in large-scale experiments, we recommend performing a side-by-side comparison with a previously validated, well-performing batch (if available).
Your validation should include:
-
Physical and Chemical Analysis: Assess parameters like purity, concentration, and aggregation state.
-
Functional Assay: Perform a small-scale functional assay (e.g., a cell-based assay or binding assay) to compare the biological activity of the new batch with the old one.
Q3: What are the recommended storage and handling procedures for this compound to maintain its stability?
A3: To ensure the long-term stability and performance of this compound, adhere strictly to the storage conditions outlined in the product's certificate of analysis.[5] Generally, this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the product.[6] Store aliquots at -80°C and protect them from light. When preparing for an experiment, thaw the aliquot on ice and use it immediately. Do not store thawed this compound at 4°C for extended periods.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
You may observe a decrease in the expected biological effect or a complete loss of activity with a new batch of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Quantitative Data Comparison of this compound Batches:
| Parameter | Batch A (Reference) | Batch B (New) | Batch C (New) | Acceptance Criteria |
| Purity (by HPLC) | 98.5% | 97.9% | 92.1% | > 95% |
| Concentration (by UV-Vis) | 1.05 mg/mL | 1.02 mg/mL | 1.15 mg/mL | 0.9 - 1.1 mg/mL |
| Aggregation (by DLS) | < 2% | < 3% | 15% | < 5% |
| Bioactivity (EC50) | 10 nM | 12 nM | 58 nM | 8 - 15 nM |
In this example, Batch C would be rejected due to low purity, high aggregation, and reduced bioactivity.
Issue 2: High Background or Non-Specific Effects in Assays
This could be due to contaminants or degradation products in the this compound batch.
Troubleshooting Steps:
-
Assess Purity: Use techniques like SDS-PAGE or HPLC to check for additional bands or peaks that were not present in previous batches.
-
Check for Endotoxins: If you are working with cell cultures, endotoxin (B1171834) contamination can lead to non-specific cellular responses.
-
Filter the Reagent: In some cases, passing the this compound solution through a 0.22 µm filter can remove small aggregates that may cause issues.
Hypothetical Signaling Pathway for this compound:
This compound is a potent activator of the hypothetical "Kinase Signaling Cascade" which is crucial for cell survival.
Caption: Proposed signaling pathway for this compound-mediated cell survival.
Experimental Protocols
Protocol: Comparative Western Blot Analysis of this compound Batches
This protocol is designed to assess the ability of different this compound batches to induce the phosphorylation of a downstream target, "Kinase B".
1. Cell Culture and Treatment:
- Plate cells (e.g., HEK293T) at a density of 1 x 10^6 cells/well in a 6-well plate and culture overnight.
- Starve the cells in a serum-free medium for 4 hours before treatment.
- Treat cells with 10 nM of each this compound batch (reference and new batches) for 30 minutes. Include an untreated control.
2. Sample Preparation:
- Wash cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
- Determine the protein concentration of each lysate using a BCA assay.
3. Western Blotting:
- Load 20 µg of protein from each sample onto a 10% SDS-PAGE gel.
- Separate proteins by electrophoresis.
- Transfer the separated proteins to a PVDF membrane.[6]
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phosphorylated Kinase B (p-Kinase B) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe for total Kinase B and a loading control (e.g., GAPDH).
Experimental Workflow Diagram:
Caption: Workflow for comparative Western Blot analysis.
References
- 1. Identifying Potential Reasons for Inconsistent Experiment Results - Video | Study.com [study.com]
- 2. study.com [study.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Batch-to-Batch Consistency of SB4 and SB2, Etanercept and Infliximab Biosimilars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample and Reagent Storage and Stability [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Preventing Compound Precipitation in Media
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to prevent the precipitation of experimental compounds, such as LL320, in cell culture and biological media. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of compound precipitation in cell culture media?
A1: Precipitation of compounds in cell culture media is a frequent issue that can arise from a variety of factors.[1] These include:
-
Physicochemical Properties of the Compound: Poor aqueous solubility is a primary driver of precipitation.
-
High Compound Concentration: Exceeding the solubility limit of the compound in the media will lead to precipitation.
-
pH of the Media: The pH of the culture media (typically 7.2-7.4) can significantly affect the solubility of pH-sensitive compounds.
-
Temperature Changes: Shifts in temperature, such as moving media from a refrigerator to an incubator, can alter compound solubility.[1] Repeated freeze-thaw cycles should also be avoided.[1]
-
Interactions with Media Components: Compounds can interact with salts, proteins, and other components in the media, leading to the formation of insoluble complexes.[2] For instance, phosphate (B84403) buffers can form insoluble salts with divalent metals.[3]
-
Evaporation: Water loss from the culture vessel can increase the concentration of the compound and other media components, promoting precipitation.[1]
-
Solvent Shock: The rapid dilution of a compound stock solution (often in an organic solvent like DMSO) into the aqueous media can cause localized high concentrations and immediate precipitation.
Q2: How can I determine the solubility of my compound in my specific cell culture medium?
A2: Determining the empirical solubility of your compound in your experimental media is a critical first step. A recommended method is through a kinetic solubility assay.
Q3: Are there any visual indicators of compound precipitation?
A3: Yes, visual inspection is the first line of detection. Look for:
-
Cloudiness or Turbidity: The media may appear hazy or milky.
-
Visible Particles: Small particles may be seen floating in the media or settled at the bottom of the culture vessel.
-
Color Change: In some cases, the formation of a precipitate can alter the color of the media.
-
Microscopic Examination: Under a microscope, precipitates can appear as crystalline structures, amorphous aggregates, or an oily film.
Troubleshooting Guides
This section provides systematic approaches to troubleshoot and resolve compound precipitation.
Initial Observation: Precipitate Observed After Adding Compound to Media
Question: I've just added my compound to the cell culture media, and it has turned cloudy. What should I do?
Answer: This is a common issue, often related to how the compound is introduced into the media. Follow these troubleshooting steps:
Troubleshooting Workflow: Immediate Precipitation
Caption: Troubleshooting immediate precipitation of a compound in media.
Delayed Observation: Precipitate Forms Over Time in the Incubator
Question: My compound-media mixture was clear initially, but after a few hours in the incubator, I see a precipitate. What could be the cause?
Answer: Delayed precipitation often points to issues with compound stability or interactions with media components over time at 37°C.
Troubleshooting Workflow: Delayed Precipitation
References
Technical Support Center: LL-37 Cytotoxicity at High Concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of the human cathelicidin (B612621) peptide LL-37, particularly at high concentrations.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental assessment of LL-37 cytotoxicity.
Issue 1: High Variability in Cytotoxicity Assay Results
Question: We are observing significant well-to-well variability in our MTT/LDH assay results when treating cells with high concentrations of LL-37. What could be the cause?
Answer: High variability in cytotoxicity assays can stem from several factors. Here are some potential causes and troubleshooting steps:
-
Peptide Aggregation: At high concentrations, LL-37 can self-aggregate, leading to uneven distribution in the culture wells.
-
Solution: Ensure the peptide stock solution is properly dissolved and vortexed before each dilution. Consider preparing fresh dilutions for each experiment.
-
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.
-
Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells.
-
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which can concentrate the peptide and affect cell viability.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
-
-
Interaction with Serum Proteins: Components in fetal bovine serum (FBS) can interact with LL-37 and modulate its activity.
-
Solution: If possible, perform experiments in serum-free or low-serum media. If serum is required, ensure the concentration is consistent across all experiments and consider it as a potential interacting factor in your analysis.
-
Issue 2: Discrepancy Between Different Cytotoxicity Assays
Question: Our MTT assay results suggest high cytotoxicity of LL-37, but the LDH release assay shows a much lower effect. Why is there a discrepancy?
Answer: Different cytotoxicity assays measure distinct cellular events, and discrepancies can provide insights into the mechanism of cell death.
-
MTT Assay and Metabolic Activity: The MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic function. A decrease in signal can indicate either cell death or a reduction in metabolic activity without cell lysis.[1]
-
LDH Assay and Membrane Integrity: The LDH assay measures the release of lactate (B86563) dehydrogenase from cells with compromised plasma membranes, a hallmark of necrosis or late apoptosis.[2]
-
Possible Interpretation: LL-37 at the tested concentration might be inducing a state of reduced metabolic activity or triggering an apoptotic pathway that has not yet progressed to plasma membrane rupture (late apoptosis/secondary necrosis).[3][4]
-
Recommendation: To further investigate the cell death mechanism, consider using an apoptosis-specific assay, such as Annexin V/Propidium Iodide (PI) staining, to differentiate between apoptosis and necrosis.[5]
-
Issue 3: Unexpected Pro-proliferative Effects at Low Concentrations
Question: We observe a cytotoxic effect of LL-37 at high concentrations, but at lower concentrations, it seems to increase cell proliferation. Is this a known phenomenon?
Answer: Yes, this is a well-documented dual role of LL-37. The peptide can have proliferative or cytotoxic effects depending on its concentration and the cell type.[6][7]
-
Mechanism: At low concentrations, LL-37 can act as a signaling molecule, activating pathways such as PI3K/Akt and MAPK/Erk, which are involved in cell proliferation and survival.[8] This is often mediated through receptors like FPR2, EGFR, and ErbB2.[7][9]
-
At High Concentrations: The cytotoxic effects at higher concentrations are often attributed to direct membrane disruption or the induction of apoptotic pathways.[3][10]
-
Experimental Consideration: It is crucial to perform a wide-range dose-response curve to capture both the proliferative and cytotoxic effects of LL-37 and to determine the therapeutic window.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of LL-37 cytotoxicity at high concentrations?
A1: At high concentrations (typically in the µM range), LL-37 is thought to induce cytotoxicity through two primary mechanisms:
-
Direct Membrane Permeabilization: As a cationic and amphipathic peptide, LL-37 can directly interact with and disrupt the integrity of cell membranes, leading to cell lysis and necrosis.[3][11]
-
Induction of Apoptosis: LL-37 can trigger programmed cell death (apoptosis) in various cell types. This can be a caspase-independent process involving the release of apoptosis-inducing factor (AIF) from the mitochondria.[12][13]
Q2: Is the cytotoxic effect of LL-37 cell-type specific?
A2: Yes, the cytotoxic and proliferative effects of LL-37 are highly dependent on the cell type.[3][12] For example, LL-37 can promote the growth of some cancer cells (e.g., ovarian, lung, breast) while being cytotoxic to others (e.g., colon, gastric).[6][7] This specificity is often related to the expression of different cell surface receptors that LL-37 interacts with.[9][12]
Q3: What concentrations of LL-37 are considered cytotoxic?
A3: The cytotoxic concentrations of LL-37 can vary significantly depending on the cell line and experimental conditions. However, cytotoxic effects are generally observed in the micromolar (µM) range.[3][10] Some studies have reported cytotoxicity at concentrations as low as 1-10 µM.[3] It is essential to perform a dose-response study for your specific cell line to determine the cytotoxic range.
Q4: Can LL-37 fragments also be cytotoxic?
A4: Yes, certain fragments of LL-37 have been shown to retain or even have enhanced cytotoxic activity against cancer cells.[14][15] For example, the fragment FK-16 has been reported to induce apoptosis in colon cancer cells.[7] The activity of these fragments is also cell-type and concentration-dependent.
Quantitative Data Summary
The following tables summarize the reported cytotoxic concentrations of LL-37 and its fragments in various cell lines.
Table 1: Cytotoxic Concentrations of LL-37 in Different Cell Types
| Cell Type | Assay | Cytotoxic Concentration | Reference |
| Vascular Smooth Muscle Cells | DNA Fragmentation | 6 - 20 µM | [14] |
| Human Leukocytes | Not specified | Toxic | [14] |
| T-lymphocyte MOLT cell line | Not specified | Toxic | [14] |
| Various Human Cell Types | LDH Release, MTT Assay | 1 - 10 µM | [3] |
| Jurkat T Leukemia Cells | Apoptosis Induction | 25 - 200 µg/mL | [7] |
| Colon Cancer Cells | Caspase-independent apoptosis | 20 - 40 µM (FK-16 fragment) | [7] |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of LL-37 and its Fragments against Bacterial Strains
| Peptide | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| cLL-37 | S. epidermidis ATCC14990 | 9.38 - 75 | 75 | [15] |
| cLL-37 | P. aeruginosa ATCC27853 | 9.38 - 75 | 75 | [15] |
| cLL-37 | E. coli ATCC25933 | 9.38 - 75 | 75 | [15] |
| FK-16 | S. epidermidis | 4.69 - 18.75 | 4.69 - 18.75 | [15] |
| FK-16 | S. aureus | 2.34 - 18.75 | 2.34 - 18.75 | [15] |
| GF-17 | S. epidermidis | 4.69 - 18.75 | 4.69 - 18.75 | [15] |
| GF-17 | S. aureus | 2.34 - 18.75 | 2.34 - 18.75 | [15] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell viability by measuring the metabolic activity of cells.[1][16][17]
Materials:
-
Cells and culture medium
-
LL-37 peptide
-
96-well microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat cells with various concentrations of LL-37 and appropriate vehicle controls.
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes with shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
This assay measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.[2][18][19][20]
Materials:
-
Treated and control cells in a 96-well plate
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis solution (e.g., 9% w/v Triton X-100)
-
Microplate reader
Procedure:
-
Prepare control wells: no cells (medium only), untreated cells (vehicle control), and maximum LDH release (cells to be lysed).
-
Add LL-37 at various concentrations to the treatment wells.
-
Incubate for the desired exposure period.
-
To the maximum LDH release wells, add 10 µL of lysis solution and incubate for 30-45 minutes.
-
Transfer 10-50 µL of supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mix to each well according to the kit manufacturer's instructions.
-
Incubate for up to 30 minutes at room temperature, protected from light.
-
Add stop solution if required by the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][21][22]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with LL-37 for the desired time.
-
Harvest cells (including supernatant) and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Caption: Signaling pathways modulated by LL-37 leading to dual effects on cell fate.
Caption: Experimental workflow for assessing LL-37 cytotoxicity.
Caption: Troubleshooting logic for unexpected LL-37 cytotoxicity results.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Human antimicrobial/host defense peptide LL-37 may prevent the spread of a local infection through multiple mechanisms: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Cathelicidin LL-37 in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Human Cathelicidin Antimicrobial Peptide LL-37 and Mimics are Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Roles of the Host Defense Peptide LL-37 in Human Cancer and its Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptidesciences.com [peptidesciences.com]
- 11. journals.asm.org [journals.asm.org]
- 12. karger.com [karger.com]
- 13. neuropharmac.com [neuropharmac.com]
- 14. Antimicrobial and Chemoattractant Activity, Lipopolysaccharide Neutralization, Cytotoxicity, and Inhibition by Serum of Analogs of Human Cathelicidin LL-37 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT (Assay protocol [protocols.io]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
Validation & Comparative
Validating ML320 Efficacy: A Comparative Analysis with Known GSK3β Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of ML320, a potent and selective Glycogen Synthase Kinase 3β (GSK3β) inhibitor, with the well-established alternative, CHIR99021. The following data and protocols are intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and utility of ML320 in modulating GSK3β activity and its downstream signaling pathways.
Comparative Efficacy and Selectivity
ML320 demonstrates high potency in inhibiting GSK3β, with an IC50 of 0.02 µM in biochemical assays. Its efficacy is comparable to CHIR99021, which exhibits an IC50 of 0.008 µM.[1] Both compounds effectively modulate cellular pathways regulated by GSK3β, such as the Wnt/β-catenin and Tau phosphorylation pathways.
The following tables summarize the quantitative data comparing the biochemical and cellular activities, as well as the kinase selectivity of ML320 and CHIR99021.
Table 1: Comparison of Biochemical and Cellular Activity [1]
| Parameter | ML320 | CHIR99021 |
| IC50 ADP Glo GSK3β (µM) | 0.02 | 0.008 |
| TCF/LEF (µM) | 4.8 | 6.0 |
| β-Catenin Translocation (µM) | 5.28 | 10.0 |
| p-Tau (µM) | 1.03 | 0.44 |
Table 2: Kinase Selectivity Profile (% Inhibition at 10 µM)
| Kinase | ML320 (% Inhibition) | CHIR99021 (% Inhibition) |
| GSK3α | 99.9 | 99.9 |
| GSK3β | 99.9 | 99.9 |
| CDK2/CycA2 | 78.7 | 79.3 |
| CDK2/CycE1 | 73.5 | 67.2 |
| CDK5 | 86.7 | 51.2 |
| CDK9 | 20.5 | 88.1 |
| CK1g1 | 0.5 | 85.8 |
| Erk5 | 0.6 | 61.3 |
| LIMK1 | 6.7 | 78.9 |
| PKR | 0.1 | 57.1 |
Experimental Protocols
GSK3β Biochemical Inhibition Assay
This protocol outlines the methodology to determine the in vitro potency of GSK3β inhibitors.
-
Reagents:
-
Recombinant human GSK3β enzyme
-
GSK3β substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (ML320, CHIR99021) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay kit
-
-
Procedure:
-
Add 5 µL of GSK3β enzyme to the wells of a 384-well plate.
-
Add 2.5 µL of the test compound at various concentrations.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture containing the GSK3β substrate peptide and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of GSK3β inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable curve-fitting model.
-
Cellular Wnt/β-catenin Signaling Assay (TCF/LEF Reporter Assay)
This assay measures the activation of the Wnt signaling pathway through the inhibition of GSK3β.
-
Reagents:
-
HEK293 cells stably expressing a TCF/LEF-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (ML320, CHIR99021)
-
Luciferase assay reagent
-
-
Procedure:
-
Seed the HEK293 TCF/LEF reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Incubate the cells for a specified period (e.g., 18-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., untreated cells).
-
Calculate the fold activation of the TCF/LEF reporter for each compound concentration.
-
Determine the EC50 value, the concentration at which the compound elicits a half-maximal response.
-
Signaling Pathway and Experimental Workflow
Wnt Signaling Pathway Activation by GSK3β Inhibition
GSK3β is a key negative regulator of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, GSK3β phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK3β by compounds such as ML320 prevents the phosphorylation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus, where it activates the transcription of TCF/LEF target genes.
References
Navigating the Knockdown Landscape: A Comparative Guide to LINC00320 Validation
For researchers, scientists, and drug development professionals investigating the role of the long non-coding RNA LINC00320, robust and reliable validation of its experimental knockdown or knockout is paramount. This guide provides an objective comparison of common validation strategies, supported by experimental data and detailed protocols to ensure the accuracy and reproducibility of your findings.
Comparing the Tools of the Trade: siRNA, ASO, and CRISPRi
The primary methods for transiently silencing or transcriptionally repressing lncRNAs like LINC00320 are RNA interference (RNAi) using small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and CRISPR interference (CRISPRi). Each approach has its own set of advantages and disadvantages in terms of efficiency, specificity, and ease of use.
| Method | Mechanism of Action | Typical Knockdown Efficiency | Advantages | Disadvantages |
| siRNA | Post-transcriptional degradation of target RNA in the cytoplasm via the RNA-induced silencing complex (RISC).[3] | 50-95%[1][4] | Well-established protocols, readily available reagents. | Less effective for nuclear-localized lncRNAs, potential for off-target effects.[2][5] |
| ASO (Gapmer) | RNase H-mediated degradation of target RNA in the nucleus and cytoplasm.[6] | 70-95%[1][2] | Effective for both nuclear and cytoplasmic lncRNAs, high specificity.[6] | Can be more expensive than siRNAs, potential for some off-target effects. |
| CRISPRi | Transcriptional repression by a catalytically inactive Cas9 (dCas9) fused to a repressor domain, blocking RNA polymerase.[7] | >80%[7] | Highly specific with minimal off-target effects on the transcriptome level, stable and long-lasting repression.[8] | Requires delivery of larger constructs (dCas9 and guide RNA), potential for clonal variation.[8] |
Signaling Pathways of LINC00320
LINC00320 has been shown to exert its tumor-suppressive functions in glioma by modulating key signaling pathways. Understanding these pathways is crucial for designing validation experiments, particularly for assessing the downstream effects of LINC00320 knockdown.
Experimental Workflows and Protocols
Accurate validation of LINC00320 knockdown requires a multi-step workflow, beginning with the introduction of the knockdown reagent, followed by confirmation of target depletion at the RNA level, and ideally, assessment of downstream effects at the protein level.
Protocol 1: siRNA-Mediated Knockdown of LINC00320
This protocol outlines a general procedure for transiently knocking down LINC00320 in a human glioma cell line (e.g., U87).
Materials:
-
Human glioma cell line (e.g., U87)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
siRNA targeting LINC00320 and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete culture medium.
-
Transfection Complex Preparation:
-
For each well, dilute 50 pmol of siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before harvesting for analysis.
Protocol 2: Validation of LINC00320 Knockdown by qRT-PCR
This protocol is for quantifying the expression level of LINC00320 following knockdown.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
-
LINC00320 specific primers (Note: The following primers are from a retracted publication and should be validated independently[9])
-
Forward: 5′-ATGACAGTTGGCAATGCAGC-3′
-
Reverse: 5′-ATGACAGTTGGCAATGCAGC-3′ (Note: The identical forward and reverse primer sequences in the source are unusual and likely an error. Primer design tools should be used to design and validate new primers.)
-
-
Housekeeping gene primers (e.g., GAPDH, β-actin)
Procedure:
-
RNA Extraction: Extract total RNA from the transfected cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing 10 µL of SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.
-
-
qPCR Program:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis.
-
-
Data Analysis: Calculate the relative expression of LINC00320 using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control.
Protocol 3: Western Blot Analysis of Downstream Targets
This protocol can be used to assess the protein levels of downstream targets affected by LINC00320 knockdown, such as β-catenin or AQP9.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-AQP9, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the transfected cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., GAPDH).
A Note on a Retracted Publication
It is important for researchers to be aware that a significant publication detailing the role of LINC00320 in glioma via the NFKB1-AQP9 axis has been retracted.[10] While the data presented in this guide from this source is for illustrative purposes of potential pathways and experimental design, any reliance on the specific findings of this retracted paper should be done with extreme caution, and independent verification is strongly recommended.
By carefully selecting the appropriate knockdown methodology and rigorously validating the results using the protocols outlined in this guide, researchers can confidently advance our understanding of the biological functions of LINC00320 and its potential as a therapeutic target.
References
- 1. Disrupting lncRNA function with siPOOLs (RNAi), antisense oligos and CRISPR [sitoolsbiotech.com]
- 2. rarediseasesjournal.com [rarediseasesjournal.com]
- 3. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. Item - siRNA-knockdown. - Public Library of Science - Figshare [plos.figshare.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Mini-review: Current strategies to knockdown long non-coding RNAs [rarediseasesjournal.com]
- 8. Specificity of RNAi, LNA and CRISPRi as loss-of-function methods in transcriptional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long Non-coding RNA LINC00320 Inhibits Tumorigenicity of Glioma Cells and Angiogenesis Through Downregulation of NFKB1-Mediated AQP9 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | RETRACTED: Long Non-coding RNA LINC00320 Inhibits Tumorigenicity of Glioma Cells and Angiogenesis Through Downregulation of NFKB1-Mediated AQP9 [frontiersin.org]
Reproducibility of LL320 experimental results
An extensive search for "LL320" in the context of experimental drugs, therapies, or chemical compounds has yielded no relevant results. The identifier "this compound" is predominantly associated with the Land Rover Range Rover Sport vehicle model and a model of the Samsung Galaxy Watch.
Consequently, it is not possible to provide a comparison guide on the reproducibility of "this compound" experimental results, as no such results have been identified in the public domain. The core requirements of the request, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled without a subject compound and its associated scientific data.
Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to verify the correct identifier of the compound. Scientific literature, clinical trial databases, and chemical registries utilize precise naming conventions to categorize and retrieve information. Without a valid designation, a comprehensive and accurate comparison with alternative therapies cannot be conducted.
No Publicly Available Data for LL320 Clinical Trial
Following a comprehensive search for publicly available information, no clinical trial data, experimental protocols, or outcomes associated with an investigational product designated "LL320" could be identified.
The search for "this compound clinical trial" and related terms did not yield any results corresponding to a specific therapeutic agent undergoing clinical evaluation. Information available in the public domain, including clinical trial registries, scientific publications, and pharmaceutical company disclosures, does not contain references to a drug or intervention with this identifier.
The search did, however, return information on several unrelated topics, including:
-
A neuroprotective low molecular weight dextran (B179266) sulphate known as ILB® , which has been investigated for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[1]
-
Research on allosteric inhibitors that target the Lys-320 (K320) residue of kidney-type glutaminase (B10826351) (GLS1), a potential target in cancer therapy.[2]
-
The human cathelicidin (B612621) antimicrobial peptide LL-37 , which plays a role in the innate immune system.[3][4]
-
Various clinical trials for cell therapies, such as those targeting DLL3 in lung cancer.
-
The application of Large Language Models (LLMs) in the field of drug discovery and development.[5][6][7]
It is possible that "this compound" represents an internal compound code that has not yet been disclosed publicly, is an erroneous designation, or refers to a project that has been discontinued (B1498344) without public record.
Without any data on the this compound clinical trial, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations. Further information regarding the specific nature of this compound, the therapeutic area of interest, or the sponsoring organization would be necessary to conduct a more targeted and effective search.
References
- 1. The mechanism of action of a novel neuroprotective low molecular weight dextran sulphate: New platform therapy for neurodegenerative diseases like Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Kidney-Type Glutaminase Allosteric Inhibitors Targeting the Critical Lys-320 Residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Large language models for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merck.com [merck.com]
- 7. Large Language Models and Their Applications in Drug Discovery and Development: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of LL320 Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of LL320, a potent bisubstrate inhibitor of Nicotinamide (B372718) N-Methyltransferase (NNMT), with other relevant compounds. The data presented is sourced from peer-reviewed studies and is intended to offer an objective overview for researchers in drug discovery and development.
Quantitative Comparison of Binding Affinity
The binding affinity of this compound and its analogs for NNMT has been determined through various biochemical assays. The inhibition constant (Kᵢ) is a key metric for quantifying binding affinity, where a lower Kᵢ value indicates a higher affinity.
| Compound | Target | Kᵢ (nM) | Kᵢ,app (nM) | Notes |
| This compound | NNMT | 1.6 ± 0.3[1] | 6.8[2][3] | A potent bisubstrate inhibitor with a novel propargyl linker.[1][4] |
| LL319 | NNMT | 43 ± 5.0[4] | - | An analog of this compound.[4] |
| II399 | NNMT | - | 5.9[3] | An analog of this compound containing an unconventional SAM mimic for improved cell permeability.[3] |
| MS2756 | NNMT | 10,000 ± 350[4] | - | A control compound.[4] |
Experimental Protocols
The determination of the binding affinity for this compound and its analogs typically involves enzymatic assays coupled with fluorescence detection.
SAH Hydrolase (SAHH)-Coupled Fluorescence Assay
This assay is commonly used to determine the inhibitory activity of compounds against NNMT.[4]
Principle: The enzymatic activity of NNMT is measured by quantifying the production of S-adenosyl-L-homocysteine (SAH). NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing SAH and N¹-methylnicotinamide. The produced SAH is then hydrolyzed by SAH hydrolase (SAHH) to adenosine (B11128) and homocysteine. The homocysteine is subsequently detected by a fluorescent probe, such as ThioGlo1, which allows for the real-time monitoring of the enzymatic reaction.
Procedure:
-
Enzyme and Substrate Preparation: Recombinant human NNMT is purified. Solutions of SAM and nicotinamide are prepared at their respective Michaelis-Menten constant (Kₘ) values.
-
Inhibitor Incubation: The test compounds (e.g., this compound) at varying concentrations are pre-incubated with NNMT for a defined period (e.g., 10 minutes) to allow for binding.[4]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates (SAM and nicotinamide).
-
Fluorescence Detection: The reaction is monitored in the presence of SAHH and a fluorescent probe. The increase in fluorescence intensity over time is proportional to the rate of SAH production and thus the NNMT activity.
-
Data Analysis: Initial velocities are determined from the linear phase of the reaction progress curves. For tight-binding inhibitors like this compound, the apparent Kᵢ (Kᵢ,app) values are determined by fitting the concentration-response data to the Morrison's quadratic equation.[4]
Signaling Pathway and Experimental Workflow
NNMT Catalytic Activity and Inhibition
The following diagram illustrates the catalytic reaction of Nicotinamide N-Methyltransferase (NNMT) and the mechanism of inhibition by the bisubstrate inhibitor this compound.
Caption: NNMT catalyzes the methylation of nicotinamide using SAM. This compound acts as a bisubstrate inhibitor, occupying both the SAM and nicotinamide binding sites, thereby blocking the catalytic activity.
Experimental Workflow for Kᵢ Determination
The diagram below outlines the key steps in the experimental workflow for determining the inhibition constant (Kᵢ) of a compound against NNMT.
Caption: A generalized workflow for determining the Kᵢ of an NNMT inhibitor using a coupled-enzyme fluorescence assay.
Cross-Validation and Off-Target Binding
While this compound is a potent inhibitor of NNMT, chemoproteomic studies have been conducted to assess its selectivity and identify potential off-target interactions. These cross-validation studies are crucial for understanding the broader biological effects of the inhibitor.
A comparative analysis of this compound and a related compound, II399, revealed interactions with other proteins. For this compound, interactions with the following proteins were confirmed:
-
RNMT (RNA (guanine-7-) methyltransferase)
-
DPH5 (Diphthamide biosynthesis protein 5)
-
SAHH (S-adenosyl-L-homocysteine hydrolase) [3]
In contrast, the analog II399, which incorporates an unconventional SAM mimic, exhibited a different off-target profile, suggesting that modifications to the core structure of this compound can alter its selectivity.[3] These findings highlight the importance of comprehensive selectivity profiling in the development of targeted inhibitors.
References
- 1. Novel Propargyl-Linked Bisubstrate Analogues as Tight-Binding Inhibitors for Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Propargyl-linked Bisubstrate Analogs as Tight-binding Inhibitors for Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of LL-37's Therapeutic Potential: A Comparative Analysis
An examination of the multifaceted role of the human cathelicidin (B612621) peptide LL-37 in oncology and dermatology reveals a context-dependent therapeutic agent with both pro- and anti-tumorigenic properties, as well as a key mediator in inflammatory skin conditions like rosacea. This guide provides a comparative analysis of LL-37's performance against established alternative therapies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The therapeutic agent initially referenced as "LL320" does not correspond to a recognized pharmaceutical product in publicly available databases. It is presumed that this was a typographical error and the intended subject of inquiry is the well-researched human cathelicidin antimicrobial peptide, LL-37. This peptide has garnered significant scientific interest for its dualistic and tissue-specific roles in various pathological processes.
LL-37 in Oncology: A Double-Edged Sword
LL-37 exhibits a paradoxical role in cancer, acting as both a promoter and a suppressor of tumor growth depending on the cancer type and the tumor microenvironment.[1][2][3][4] This duality necessitates a careful evaluation of its therapeutic potential on a case-by-case basis.
Pro-Tumorigenic Activity: In certain cancers, such as ovarian, lung, breast, and skin squamous cell carcinoma, LL-37 has been shown to promote tumor progression.[1][2][5] It can enhance cell proliferation, migration, and invasion through the activation of various signaling pathways, including those mediated by the epidermal growth factor receptor (EGFR) and the formyl peptide receptor-like 1 (FPRL1).[1][5][6] For instance, at low concentrations (e.g., 5 µg/ml), LL-37 can stimulate the proliferation of lung cancer cells.[1]
Anti-Tumorigenic Activity: Conversely, in cancers like colon cancer, gastric cancer, and some hematologic malignancies, LL-37 demonstrates anti-cancer properties.[2][3][4] It can induce apoptosis (programmed cell death) in cancer cells through both caspase-dependent and -independent pathways.[1][2][3]
Comparative Analysis: LL-37 vs. Etoposide in Cancer
To provide a quantitative comparison, the anti-cancer activity of LL-37 is benchmarked against Etoposide, a conventional chemotherapy agent that inhibits topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
| Therapeutic Agent | Cancer Type | Metric | Value | Source |
| LL-37 | Osteosarcoma (MG63) | IC50 | ~5 µM | [7] |
| Pancreatic Ductal Adenocarcinoma (PANC1, MIA PaCa-2) | Cell Viability Reduction | Dose-dependent reduction at >1 µM | [8] | |
| Jurkat (T-cell leukemia) | Apoptosis Induction | Significant at 100 µg/mL and 200 µg/mL | [9] | |
| Etoposide | Lung Cancer (A549) | IC50 (72h) | 3.49 µM | |
| Lung Cancer (BEAS-2B - normal) | IC50 (72h) | 2.10 µM | ||
| Glioma (various cell lines) | IC50 (1h exposure, 12-day incubation) | 8 - 15.8 µg/mL | ||
| Pancreatic Cancer (various cell lines) | IC50 (2h exposure) | 0.68 - >300 µg/mL | ||
| Murine Angiosarcoma (ISOS-1) | IC50 (5 days) | 0.25 µg/mL |
LL-37 in Rosacea: A Key Inflammatory Mediator
In the context of dermatology, LL-37 is a well-established key player in the pathogenesis of rosacea, a chronic inflammatory skin condition.[10] Elevated levels of LL-37 are found in the skin of rosacea patients and contribute to the characteristic symptoms of inflammation, erythema (redness), and angiogenesis (formation of new blood vessels).[10][11]
Signaling Pathways in Rosacea
LL-37 exerts its pro-inflammatory effects in rosacea through various signaling pathways, primarily initiated by its interaction with Toll-like receptor 2 (TLR2) on keratinocytes and other immune cells.[12][13][14] This interaction triggers a cascade that leads to the production of inflammatory cytokines and chemokines, such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α).[14][15]
Comparative Analysis: LL-37's Role vs. Standard Rosacea Treatments
The therapeutic strategy for rosacea often involves targeting the inflammatory pathways mediated by LL-37. Here, we compare the mechanisms of action of standard rosacea treatments in relation to their effects on the LL-37 pathway.
| Treatment | Mechanism of Action in Rosacea | Quantitative Effect on Inflammatory Markers | Source |
| LL-37 (as a pathogenic factor) | Induces release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-8) and VEGF.[15] | Significantly increases secretion of VEGF, TNF-α, IL-1β, IL-6, and IL-8 at 8 µM.[15] | [15] |
| Doxycycline | Inhibits matrix metalloproteinases (MMPs), which in turn reduces the activation of kallikrein-5 (KLK5), an enzyme that cleaves the precursor of LL-37 into its active form.[16] Reduces levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. | In a study, approximately 75% of patients with papulopustular rosacea achieved treatment success after 12 weeks of anti-inflammatory dose doxycycline.[17] | [16][17] |
| Ivermectin | Possesses both anti-inflammatory and anti-parasitic (against Demodex mites) properties. It can inhibit the production of pro-inflammatory cytokines. | In a clinical study, topical ivermectin 1% cream significantly decreased the gene expression of LL-37 and other inflammatory markers in patients with rosacea. | |
| Metronidazole (B1676534) | Exhibits anti-inflammatory and antioxidant properties. The exact mechanism in rosacea is not fully understood but is thought to involve the inhibition of reactive oxygen species (ROS) and other inflammatory mediators. | In clinical studies, topical metronidazole has been shown to be effective in reducing inflammatory lesions in a significant percentage of patients. |
Experimental Protocols
For researchers aiming to independently verify the therapeutic potential of LL-37 or similar peptides, detailed experimental protocols are crucial.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[18]
Protocol for Adherent Cells:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treatment: Remove the culture medium and add fresh medium containing the test peptide (e.g., LL-37) at various concentrations. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[19] Incubate for 1.5 hours at 37°C.[19]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Incubate for 15 minutes at 37°C with shaking.[19] Measure the absorbance at a wavelength of 492 nm or between 550 and 600 nm using a microplate reader.[18][19]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the peptide that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Visualizing Molecular Interactions and Workflows
To further elucidate the complex mechanisms of LL-37 and the experimental processes involved in its study, the following diagrams are provided.
References
- 1. The Role of Cathelicidin LL-37 in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. neuropharmac.com [neuropharmac.com]
- 3. Frontiers | Renovation as innovation: Repurposing human antibacterial peptide LL-37 for cancer therapy [frontiersin.org]
- 4. Renovation as innovation: Repurposing human antibacterial peptide LL-37 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Emerging Roles of the Host Defense Peptide LL-37 in Human Cancer and its Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Antimicrobial Peptide LL-37 Alters Human Osteoblast Ca2+ Handling and Induces Ca2+-Independent Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The human cathelicidin peptide LL-37 inhibits pancreatic cancer growth by suppressing autophagy and reprogramming of the tumor immune microenvironment [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Long-Term Administration of LL-37 Can Induce Irreversible Rosacea-like Lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Peptide LL-37 Drives Rosacea-Like Skin Inflammation in an NLRP3-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Signaling pathways and targeted therapy for rosacea - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. cdn.mdedge.com [cdn.mdedge.com]
- 17. Anti-Inflammatory–Dose Doxycycline Is Equally Effective in Men and Women with Rosacea [ahdbonline.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. MTT (Assay protocol [protocols.io]
Safety Operating Guide
Navigating the Disposal of Specialized and Unidentified Chemicals: A Procedural Guide
The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. When encountering a substance referred to as "LL320," it is crucial to recognize that this designation is not a universally recognized chemical identifier. It may refer to a variety of commercial products, including epoxy adhesives, lubricants, heat transfer oils, or even grades of steel, each with distinct disposal requirements. For researchers, scientists, and drug development professionals, the absence of a standard chemical name necessitates a rigorous, safety-first approach to waste management. This guide provides a comprehensive framework for the proper disposal of such specialized or unidentified chemicals, ensuring compliance with safety protocols and environmental regulations.
Step 1: Hazard Identification and Characterization
Before any disposal procedures can be initiated, the potential hazards of the substance must be thoroughly understood.
-
Locate the Safety Data Sheet (SDS): If "this compound" is a commercial product, it will be accompanied by an SDS. This document is the primary source of information regarding the chemical's properties, hazards, handling precautions, and disposal recommendations.
-
Conduct a Hazard Assessment: If an SDS is not available, a qualified individual must conduct a hazard assessment based on the known components or the process that generated the waste. The Environmental Protection Agency (EPA) defines hazardous waste by four key characteristics: ignitability, corrosivity, reactivity, and toxicity.[1]
-
Consult with Environmental Health and Safety (EHS): Your institution's EHS department should be contacted for guidance on unidentified waste streams. They can provide assistance with characterization and ensure compliance with all applicable regulations.[2]
Step 2: Proper Segregation and Storage of Chemical Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure that waste is managed in the most appropriate and cost-effective manner.[3][4]
-
Incompatible Chemicals: Never mix incompatible chemicals. For instance, acids should be kept separate from bases, and oxidizing agents should not be stored with flammable or organic materials.[5]
-
Waste Streams: Segregate waste into distinct streams based on hazard class. Common categories include:
-
Halogenated Organic Solvents (e.g., chloroform, dichloromethane)
-
Non-Halogenated Organic Solvents (e.g., acetone, ethanol, xylene)
-
Corrosive Waste (Acids and Bases)
-
Heavy Metal Waste
-
Reactive Waste
-
Solid Chemical Waste
-
-
Container Selection and Labeling:
-
Use containers that are compatible with the chemical waste being stored.[1][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents (no abbreviations), the approximate percentages of each component, and the date of accumulation.[2][6]
-
Keep waste containers securely closed except when adding waste.[5][6]
-
| Waste Category | Examples | Disposal Considerations |
| Ignitable Waste | Ethanol, Acetone, Xylene | Store away from ignition sources. Collect in a sealed, properly labeled container. |
| Corrosive Waste | Hydrochloric Acid, Sodium Hydroxide | Segregate acids from bases. Neutralization may be required prior to disposal, following established laboratory procedures. |
| Reactive Waste | Sodium Metal, Picric Acid | Store in a stable environment. Do not mix with other chemicals. Requires specialized disposal procedures. |
| Toxic Waste | Heavy Metals, Acutely Toxic Compounds | Collect separately to avoid contaminating other waste streams. Requires disposal as hazardous waste. |
Step 3: Personal Protective Equipment (PPE) for Waste Handling
Handling chemical waste requires appropriate PPE to protect against splashes, inhalation of vapors, and skin contact.[7][8]
| PPE Category | Type | Purpose |
| Eye and Face Protection | Safety goggles or a face shield | Protects against chemical splashes.[9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene, butyl rubber) | Protects skin from contact with hazardous materials. The type of glove should be selected based on the specific chemical being handled.[10] |
| Body Protection | Lab coat, apron, or chemical-resistant suit | Protects skin and clothing from contamination.[9][10] |
| Respiratory Protection | Fume hood or respirator | Required when handling volatile chemicals or when there is a risk of inhaling hazardous vapors.[9] |
Step 4: Disposal Procedures
The final step is the safe and compliant disposal of the chemical waste.
-
Arrange for Professional Disposal: Partner with your institution's EHS department or a licensed hazardous waste disposal service.[11] These services are equipped to handle, transport, and dispose of chemical waste in accordance with all regulations.
-
Documentation: Maintain accurate records of the waste generated and its disposal. This is a regulatory requirement and a key component of a safe laboratory environment.[1]
-
Empty Containers: Containers that held hazardous materials must be properly managed. Some may be triple-rinsed and disposed of as regular trash, while others, particularly those that held acutely toxic substances, must be disposed of as hazardous waste.[6]
Experimental Protocols and Visualizations
To further aid researchers in the safe management of chemical waste, the following workflow provides a visual guide to the decision-making process.
Chemical Waste Disposal Workflow
Caption: A workflow for the proper disposal of laboratory chemical waste.
Emergency Procedures for Chemical Spills
In the event of a chemical spill, a swift and appropriate response is crucial to minimize harm.[12][13]
-
Alert Personnel: Immediately alert others in the vicinity.[14][15]
-
Assess the Spill: Determine the identity of the spilled material and the extent of the spill. If the spill is large, highly toxic, or flammable, evacuate the area and contact emergency personnel.[14][16]
-
Consult the SDS: The SDS will provide specific instructions for spill cleanup.
-
Use a Spill Kit: For minor spills, use the appropriate spill kit to contain and absorb the material.[13]
-
Personal Protective Equipment: Wear appropriate PPE during cleanup.[14]
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
-
Dispose of Cleanup Materials: All materials used to clean the spill should be disposed of as hazardous waste.[12]
References
- 1. danielshealth.com [danielshealth.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 8. media.path.org [media.path.org]
- 9. protectivecoverall.com [protectivecoverall.com]
- 10. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. ehs.wisc.edu [ehs.wisc.edu]
- 13. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 14. Emergency: Chemical Spill | Compliance and Risk Management [kent.edu]
- 15. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 16. cmu.edu [cmu.edu]
Essential Safety and Handling Guide for LORD 320 Epoxy Adhesive
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of LORD 320, a two-component epoxy adhesive. The following information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use in a laboratory setting.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure safety when handling LORD 320. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or chemical goggles | Required where splashing may occur.[1] |
| Hands | Neoprene, nitrile, or rubber gloves | Choose gloves in consultation with the supplier for information on breakthrough time.[1][2] |
| Skin | Disposable or impervious clothing/apron | To prevent any possibility of skin contact.[1][2] |
| Respiratory | NIOSH-approved air-purifying organic vapor respirator | Use if occupational exposure limits are exceeded or in poorly ventilated areas. For emergency situations or confined spaces, an approved air-supplied respirator is necessary.[1][2] |
Handling and Disposal Protocols
Adherence to standardized procedures for handling and disposal is mandatory to maintain a safe laboratory environment.
Health Hazard Summary
LORD 320 is classified with the following hazards:
-
Causes skin irritation.[2]
-
May cause an allergic skin reaction.[2]
-
Causes serious eye irritation.[2]
-
Toxic to aquatic life with long-lasting effects.[2]
-
Vapors may be harmful and can affect the brain or nervous system, causing dizziness, headache, or nausea.[1]
Experimental Protocol: Safe Handling of LORD 320
This protocol outlines the step-by-step methodology for the safe use of LORD 320 adhesive.
1. Preparation:
- Ensure all safety precautions have been read and understood before handling.[1]
- Work in a well-ventilated area.[2]
- Don the appropriate PPE as specified in the table above.
- Prepare surfaces to be bonded by cleaning with a solvent to remove contaminants like grease, oil, and dust.[3][4]
2. Mixing:
- Dispense the correct volumetric ratio (1:1) of resin and hardener.[5]
- Thoroughly mix the two components until the color and consistency are uniform. Avoid whipping excessive air into the mixture.[3][4]
- Be aware of the exothermic reaction which can shorten the working time. Mixing smaller quantities will minimize heat buildup.[3][6]
3. Application:
- Apply the mixed adhesive to the prepared surfaces using a spatula, brush, or automated dispensing equipment.[4]
- Join the parts, applying only enough pressure to ensure good surface wetting.[4]
4. Curing:
- The adhesive will cure to full strength in approximately 24 hours at room temperature (65°F/18°C or higher).[3][4]
- For faster processing, the cure can be accelerated with heat. At 180°F (82°C), full strength can be achieved in 45-60 minutes.[4][5]
5. Cleanup:
- Clean excess uncured adhesive from equipment and bonded assemblies using hot water and detergent or an organic solvent like ketones.[3][4]
- For cured adhesive, heat it to 400°F (204°C) or above to soften it for easier removal.[3][4]
6. Disposal:
- Uncured product should be disposed of as hazardous waste in accordance with local and national regulations.[2]
- Contaminated packaging should be handled in the same manner as the product itself.[2]
- Fully cured product residues are generally not considered hazardous waste.[2]
- Do not discharge into drains, soil, or water bodies.[2]
Emergency Procedures
-
Skin Contact: Remove contaminated clothing and wash the skin thoroughly with soap and water. If irritation or a rash occurs, seek medical attention.[1][2]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do so. If eye irritation persists, get medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical advice.[1][2]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]
-
Spills: Avoid contact with the spilled material. Ventilate the area. Wear appropriate PPE and collect the spillage with an absorbent material. Place in a suitable container for disposal.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the logical steps for the safe handling of LORD 320.
Caption: Workflow for the safe handling of LORD 320 epoxy adhesive.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
